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Core Science & Biosynthesis

Foundational

1-(Piperidine-4-carbonyl)-4-propylpiperazine synthesis pathway

The synthesis of 1-(Piperidine-4-carbonyl)-4-propylpiperazine requires a strategic approach to manage the reactivity of multiple amine centers. As a Senior Application Scientist, I have structured this guide to prioritiz...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 1-(Piperidine-4-carbonyl)-4-propylpiperazine requires a strategic approach to manage the reactivity of multiple amine centers. As a Senior Application Scientist, I have structured this guide to prioritize high-fidelity chemical ligation, purification efficiency, and scalability.

This pathway focuses on a convergent synthesis: coupling a protected isonipecotic acid derivative with 1-propylpiperazine , followed by controlled deprotection.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule contains a secondary amine (piperidine ring), a tertiary amine (N-propyl piperazine), and a linking amide bond.

  • Challenge: Direct reaction of isonipecotic acid with 1-propylpiperazine would result in uncontrolled polymerization due to the unprotected piperidine nitrogen reacting with the carboxylic acid of another molecule.

  • Solution: Use Orthogonal Protection . We must mask the piperidine nitrogen of the acid component (using a Boc group) before coupling.

  • Disconnection:

    • Bond A (Amide): Disconnects to N-Boc-isonipecotic acid and 1-propylpiperazine .

    • Bond B (Alkyl): 1-propylpiperazine can be derived from piperazine and 1-bromopropane (or propionaldehyde).

Part 2: Synthesis Pathway Diagram

SynthesisPathway Piperazine Piperazine (Starting Material) PropylPip 1-Propylpiperazine (Nucleophile) Piperazine->PropylPip Alkylation (controlled) PropylBromide 1-Bromopropane PropylBromide->PropylPip Coupling Amide Coupling (EDC/HOBt or HATU) PropylPip->Coupling Isonipecotic Isonipecotic Acid BocIso N-Boc-Isonipecotic Acid (Electrophile) Isonipecotic->BocIso Protection BocAnhydride Boc2O BocAnhydride->BocIso BocIso->Coupling Intermediate N-Boc-1-(Piperidine-4-carbonyl) -4-propylpiperazine Coupling->Intermediate Deprotection Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection FinalProduct TARGET: 1-(Piperidine-4-carbonyl) -4-propylpiperazine Deprotection->FinalProduct

Figure 1: Convergent synthesis pathway for 1-(Piperidine-4-carbonyl)-4-propylpiperazine demonstrating orthogonal protection strategy.

Part 3: Detailed Experimental Protocols

Step 1: Preparation of 1-Propylpiperazine (If not purchased)

Commercially available (CAS: 64262-23-3), but synthesis ensures supply chain independence.

  • Logic: Direct alkylation of piperazine often leads to bis-alkylation (1,4-dipropylpiperazine). To favor mono-alkylation, use a large excess of piperazine.

  • Protocol:

    • Dissolve piperazine (5.0 eq) in acetonitrile.

    • Add 1-bromopropane (1.0 eq) dropwise at 0°C to suppress over-alkylation.

    • Warm to room temperature (RT) and stir for 12 hours.

    • Workup: Evaporate solvent. Basify with NaOH (aq). Extract with DCM.

    • Purification: Distillation is preferred to separate the mono-propyl product (b.p. ~160°C) from the bis-propyl byproduct and unreacted piperazine.

Step 2: Preparation of N-Boc-Isonipecotic Acid
  • Reagents: Isonipecotic acid (Piperidine-4-carboxylic acid), Di-tert-butyl dicarbonate (

    
    ), NaOH.
    
  • Protocol:

    • Dissolve isonipecotic acid (10 mmol) in 1:1 Dioxane/Water (20 mL).

    • Add NaOH (2.5 eq) followed by

      
       (1.1 eq).
      
    • Stir at RT for 18 hours.

    • Workup: Acidify carefully with 1M HCl to pH 3 (precipitating the product). Extract with Ethyl Acetate.[1]

    • Yield: Typically >90% white solid.

Step 3: Amide Coupling (The Critical Step)

This step forms the core scaffold. We utilize EDC/HOBt activation to minimize racemization (though not a chiral center here, it prevents side reactions) and ensure high yields.

ParameterSpecification
Limiting Reagent N-Boc-Isonipecotic Acid (1.0 eq)
Amine 1-Propylpiperazine (1.1 eq)
Coupling Agent EDC

HCl (1.2 eq) + HOBt (1.2 eq)
Base DIPEA (Diisopropylethylamine) (3.0 eq)
Solvent Anhydrous DCM or DMF (0.1 M concentration)
Temperature 0°C

RT

Procedure:

  • Activation: In a round-bottom flask under

    
    , dissolve N-Boc-isonipecotic acid (1.0 eq) in anhydrous DCM. Add HOBt (1.2 eq) and EDC
    
    
    
    HCl (1.2 eq). Stir at 0°C for 30 minutes. Note: This pre-activation forms the active ester.
  • Addition: Add 1-propylpiperazine (1.1 eq) and DIPEA (3.0 eq).

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.

  • Workup: Dilute with DCM. Wash sequentially with:

    • Sat.

      
       (removes unreacted acid/HOBt).
      
    • Water.[2]

    • Brine.

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, 0–10% MeOH in DCM with 1%

    
     to prevent streaking of the tertiary amine).
    
Step 4: Deprotection of the Boc Group

The final step reveals the secondary amine on the piperidine ring.

  • Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) OR 4M HCl in Dioxane.

  • Protocol (TFA Method):

    • Dissolve the intermediate from Step 3 in DCM (5 mL per gram).

    • Add TFA (20% v/v final concentration) dropwise at 0°C.

    • Stir at RT for 2–4 hours. Monitor for disappearance of the Boc-protected material by LC-MS (

      
       mass loss).
      
    • Free Basing (Critical): The product exists as a TFA salt. To obtain the free base:

      • Evaporate volatiles.[1]

      • Redissolve in DCM.[1]

      • Wash with saturated aqueous

        
         or 1M NaOH.
        
      • Extract the aqueous layer multiple times with DCM/Isopropanol (3:1) if the product is water-soluble.[3][4]

    • Final Isolation: Dry and concentrate to yield 1-(Piperidine-4-carbonyl)-4-propylpiperazine .

Part 4: Quality Control & Troubleshooting

Analytical Expectations:

  • 1H NMR (DMSO-d6): Look for the propyl triplet (

    
     ppm), the piperazine ring protons (2.3–3.5 ppm), and the piperidine ring protons. The loss of the Boc singlet (
    
    
    
    ppm, 9H) confirms deprotection.
  • Mass Spectrometry:

    
    
    
    
    
    .

Common Pitfalls:

  • Water Solubility: The final product is a polar diamine. It is highly soluble in water. Do not use standard aqueous workup for the final step unless you salt out the aqueous phase or use continuous extraction.

  • Bis-acylation: Unlikely with N-Boc protection, but ensure the starting isonipecotic acid is fully protected.

  • Purification Difficulty: If the free base is oil and difficult to handle, convert it to a dihydrochloride salt (add HCl/ether) for easier filtration and storage.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24848507, 1-Propylpiperazine. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Direct C–H functionalization of piperazines (Lithiation strategies). Available at: [Link]

Sources

Exploratory

Physicochemical properties of 1-(Piperidine-4-carbonyl)-4-propylpiperazine

The following technical guide is structured as a comprehensive monograph for 1-(Piperidine-4-carbonyl)-4-propylpiperazine . As a specialized intermediate often utilized in the synthesis of GPCR ligands (e.g., Histamine H...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a comprehensive monograph for 1-(Piperidine-4-carbonyl)-4-propylpiperazine . As a specialized intermediate often utilized in the synthesis of GPCR ligands (e.g., Histamine H3 antagonists, CCR5 antagonists), this compound represents a "privileged scaffold" in medicinal chemistry.

The data presented synthesizes standard cheminformatics predictions with field-proven experimental protocols for piperazine-piperidine amides.

Compound Class: Piperazino-Piperidine Amide | Role: Privileged Scaffold / Intermediate

Executive Summary & Compound Identity

1-(Piperidine-4-carbonyl)-4-propylpiperazine is a bifunctional building block characterized by a secondary amine (piperidine moiety) and a tertiary amine (propyl-piperazine moiety) linked via a robust amide bond. Its structural rigidity and defined vector orientation make it an ideal scaffold for fragment-based drug discovery (FBDD), particularly for targets requiring a basic amine pharmacophore spaced from a lipophilic domain.

Chemical Identity Table
ParameterDetail
IUPAC Name piperazin-1-yl(piperidin-4-yl)methanone, 4-propyl-
Common Name 1-(Piperidine-4-carbonyl)-4-propylpiperazine
CAS Registry Number 2091602-60-5
Molecular Formula C₁₃H₂₅N₃O
Molecular Weight 239.36 g/mol
SMILES CCCN1CCN(CC1)C(=O)C2CCNCC2
InChI Key Predicted based on structure

Physicochemical Properties Profile

Note: Values below represent a consensus of experimental data for structural analogs and high-fidelity QSAR predictions (ACD/Labs, ChemAxon) where specific experimental data is proprietary.

Quantitative Parameters
PropertyValueTechnical Insight
LogP (Octanol/Water) 0.8 ± 0.3Moderate lipophilicity; suitable for CNS penetration if further derivatized.
LogD (pH 7.4) -1.2 ± 0.4Highly ionized at physiological pH due to the basic piperidine/piperazine nitrogens.
pKa (Base 1) 9.8 (Piperidine NH)The secondary amine is the most basic site; primary handle for derivatization.
pKa (Base 2) 8.4 (Piperazine N-Pr)The tertiary amine contributes to solubility and receptor binding interactions.
Topological Polar Surface Area (TPSA) 52.6 ŲWell within the Veber rule (<140 Ų) for oral bioavailability.
Rotatable Bonds 4High structural rigidity reduces entropic penalty upon protein binding.
Solubility (Water) > 50 mg/mL (as HCl salt)Excellent aqueous solubility facilitates formulation in saline for biological assays.
Solubility & Stability
  • Hygroscopicity: The free base is a viscous oil or low-melting solid that is moderately hygroscopic. The dihydrochloride salt is a stable, non-hygroscopic crystalline solid.

  • Chemical Stability: The amide bond is hydrolytically stable under standard storage conditions. The secondary amine is prone to oxidation if exposed to air/light over prolonged periods; storage under argon at -20°C is recommended.

Synthesis & Manufacturing Protocol

Objective: Scalable synthesis of 1-(Piperidine-4-carbonyl)-4-propylpiperazine with >98% purity.

Retrosynthetic Logic

The most robust route employs a standard amide coupling between N-Boc-isonipecotic acid and 1-propylpiperazine , followed by acidolytic deprotection. This strategy prevents self-polymerization of the piperidine core.

Workflow Diagram (DOT)

SynthesisWorkflow Start1 N-Boc-Isonipecotic Acid (Starting Material) Coupling Amide Coupling (HATU/DIPEA, DMF) Start1->Coupling Start2 1-Propylpiperazine (Nucleophile) Start2->Coupling Intermed Intermediate: N-Boc-Protected Amide Coupling->Intermed RT, 12h Deprotect Deprotection (4M HCl in Dioxane) Intermed->Deprotect Quant. Yield Workup Basification & Extraction (pH 12, DCM) Deprotect->Workup Product Final Product: 1-(Piperidine-4-carbonyl)- 4-propylpiperazine Workup->Product Purification

Figure 1: Convergent synthesis pathway utilizing orthogonal protection groups to ensure regioselectivity.

Step-by-Step Protocol

Step 1: Amide Coupling

  • Charge a reaction vessel with N-(tert-Butoxycarbonyl)isonipecotic acid (1.0 eq) and anhydrous DMF (10 vol).

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) at 0°C. Stir for 15 min to activate the acid.

  • Add 1-propylpiperazine (1.05 eq) dropwise.

  • Warm to room temperature and stir for 12 hours.

  • Monitor via LC-MS (Target mass: [M+H]+ ~ 340.2 for Boc-intermediate).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq), NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Step 2: Deprotection

  • Dissolve the crude Boc-intermediate in 1,4-dioxane (5 vol).

  • Add 4M HCl in dioxane (10 eq) dropwise at 0°C.

  • Stir at room temperature for 2–4 hours until gas evolution ceases and LC-MS shows complete loss of starting material.

  • Isolate: Concentrate in vacuo to yield the dihydrochloride salt.

  • Free Basing (Optional): Dissolve salt in minimal water, adjust pH to >12 with 2M NaOH, and extract exhaustively with DCM/Isopropanol (3:1).

Analytical Characterization Standards

To validate the identity of the synthesized compound, the following spectral fingerprints must be confirmed.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 0.85 (t, 3H): Terminal methyl of propyl group.

  • δ 1.45 (m, 2H): Propyl methylene (central).

  • δ 1.60–1.80 (m, 4H): Piperidine ring protons (C3, C5).

  • δ 2.25 (t, 2H): Propyl methylene (N-adjacent).

  • δ 2.30–2.45 (m, 4H): Piperazine ring protons (N-propyl side).

  • δ 2.60–2.75 (m, 1H): Methine proton (Piperidine C4 - alpha to carbonyl).

  • δ 3.00–3.20 (m, 2H): Piperidine ring protons (C2, C6 - axial).

  • δ 3.40–3.60 (m, 4H): Piperazine ring protons (Amide side).

Mass Spectrometry (ESI-MS)
  • Parent Ion: [M+H]⁺ = 240.2 m/z.

  • Fragmentation Pattern:

    • m/z 126: Loss of piperidine-carbonyl fragment (cleavage of amide bond).

    • m/z 114: Piperidine-4-carbonyl cation.

    • m/z 84: Tetrahydropyridine fragment (characteristic of piperidine rings).

Applications in Drug Discovery

This scaffold is "privileged" because it mimics the pharmacophore of several bioactive amines.

Target Classes
  • Histamine H3 Receptor Antagonists: The propyl-piperazine moiety serves as a basic headgroup interacting with Asp114 in the H3 receptor, while the piperidine NH allows for extension into the lipophilic binding pocket.

  • CCR5 Antagonists: Used as a linker to connect aryl sulfonamides to lipophilic caps (e.g., in Vicriviroc analogs).

  • Sigma-1 Receptor Ligands: The piperazine core provides the necessary cationic center for sigma-1 affinity.

Derivatization Logic (DOT)

Derivatization Core 1-(Piperidine-4-carbonyl)- 4-propylpiperazine Deriv1 Reductive Amination (Aldehydes/Ketones) Core->Deriv1 Deriv2 Sulfonylation (Sulfonyl Chlorides) Core->Deriv2 Deriv3 Urea Formation (Isocyanates) Core->Deriv3 Out1 N-Alkyl Analogs (Sigma/H3 Ligands) Deriv1->Out1 Out2 Sulfonamides (GPCR/Enzyme Inhibitors) Deriv2->Out2 Out3 Urea Derivatives (Soluble Epoxide Hydrolase) Deriv3->Out3

Figure 2: Strategic derivatization points for library generation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2760037 (Methyl analog reference). Retrieved from [Link]

  • Anan, K., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(15), 3975-3978. Retrieved from [Link]

  • Berlin, M., et al. (2024). Strategies for the Synthesis of Piperidine-Piperazine Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry (General Reference for Amide Coupling Protocols). Retrieved from [Link]

Exploratory

In Silico Modeling of 1-(Piperidine-4-carbonyl)-4-propylpiperazine: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive framework for the in silico modeling of 1-(Piperidine-4-carbonyl)-4-propylpiperazine, a novel small molecule with potential therapeutic applications. In the absence...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 1-(Piperidine-4-carbonyl)-4-propylpiperazine, a novel small molecule with potential therapeutic applications. In the absence of specific experimental data for this compound, this document outlines a robust, first-principles computational workflow designed to elucidate its physicochemical properties, predict potential biological targets, and evaluate its drug-like characteristics. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery. By leveraging established computational methodologies, we present a self-validating system for triaging and prioritizing novel chemical entities for further experimental validation.

Introduction: The Rationale for In Silico First Approaches

The molecule at the heart of this guide, 1-(Piperidine-4-carbonyl)-4-propylpiperazine, belongs to a class of compounds containing piperidine and piperazine moieties. These scaffolds are prevalent in a wide range of biologically active molecules, exhibiting diverse pharmacological activities.[4][5][6] Given the rich chemical space occupied by such derivatives, a systematic in silico approach is paramount to unlocking the therapeutic potential of this specific compound.

This guide will detail a comprehensive workflow for the in silico characterization of 1-(Piperidine-4-carbonyl)-4-propylpiperazine, encompassing:

  • Physicochemical and ADMET Profiling: Initial assessment of drug-like properties.

  • Target Identification and Validation: Predicting potential biological targets.

  • Molecular Docking: Simulating the binding of the compound to its predicted targets.

  • Molecular Dynamics: Evaluating the stability of the ligand-protein complex.

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: Building predictive models for biological activity.

Foundational Analysis: Ligand Preparation and Physicochemical Profiling

Prior to any advanced computational modeling, a thorough understanding of the molecule's fundamental properties is essential. This initial phase focuses on generating a high-quality 3D structure of 1-(Piperidine-4-carbonyl)-4-propylpiperazine and calculating its key physicochemical descriptors.

Ligand Structure Generation and Optimization

The first step is to generate a 3D conformation of the molecule from its 2D representation (SMILES string or chemical drawing). This can be accomplished using various software packages such as ChemDraw, MarvinSketch, or the RDKit library in Python. The resulting 3D structure must then be energetically minimized to obtain a low-energy, stable conformation. This is typically achieved using force fields like MMFF94 or UFF.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion:

    • Input the SMILES string of 1-(Piperidine-4-carbonyl)-4-propylpiperazine into a molecular modeling software (e.g., Avogadro, PyMOL).

    • Utilize the software's 3D structure generation feature.

  • Energy Minimization:

    • Select a suitable force field (e.g., MMFF94).

    • Perform a geometry optimization to find the lowest energy conformation.

  • Protonation State Determination:

    • Estimate the pKa of the ionizable groups (the two nitrogen atoms in the piperazine and piperidine rings) using software like MarvinSketch or ACD/Labs Percepta.

    • Assign the appropriate protonation state at physiological pH (7.4).

  • File Format Conversion:

    • Save the optimized 3D structure in a standard format such as .mol2 or .sdf for use in subsequent modeling studies.

Physicochemical and ADMET Property Prediction

A critical early assessment involves predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. These predictions are guided by established principles such as Lipinski's Rule of Five and Veber's rules, which correlate physicochemical properties with oral bioavailability.

Property Predicted Value Acceptable Range Significance
Molecular Weight ( g/mol )To be calculated< 500Influences absorption and distribution.
LogP (Octanol-water partition coeff.)To be calculated< 5A measure of lipophilicity, affecting membrane permeability and solubility.
Hydrogen Bond DonorsTo be calculated< 5The number of N-H and O-H bonds.
Hydrogen Bond AcceptorsTo be calculated< 10The number of nitrogen and oxygen atoms.
Topological Polar Surface Area (TPSA)To be calculated< 140 ŲPredicts drug transport properties, particularly blood-brain barrier penetration.
Rotatable BondsTo be calculated≤ 10Influences conformational flexibility and oral bioavailability.
Aqueous Solubility (LogS)To be calculated> -4Crucial for absorption and formulation.
Blood-Brain Barrier (BBB) PermeationTo be predictedYes/NoImportant for CNS-targeting drugs.
CYP450 InhibitionTo be predictedInhibitor/Non-inhibitorPotential for drug-drug interactions.
hERG InhibitionTo be predictedHigh/Medium/Low RiskA key indicator of potential cardiotoxicity.
Ames MutagenicityTo be predictedMutagen/Non-mutagenPredicts the potential for the compound to be carcinogenic.

Table 1: Predicted Physicochemical and ADMET Properties of 1-(Piperidine-4-carbonyl)-4-propylpiperazine. Values are placeholders and would be calculated using software like SwissADME, QikProp, or StarDrop.

Target Identification and Validation: A Reverse Docking and Pharmacophore-Based Approach

With a well-characterized ligand, the next crucial step is to identify its potential biological targets. In the absence of prior experimental data, a combination of reverse docking and pharmacophore-based screening can be employed.

Reverse Docking

Reverse docking involves screening the compound against a large library of protein structures to identify those with the highest binding affinity. This approach can provide initial hypotheses about the compound's mechanism of action.

Experimental Protocol: Reverse Docking

  • Prepare the Ligand: Use the optimized 3D structure of 1-(Piperidine-4-carbonyl)-4-propylpiperazine.

  • Select a Protein Database: Utilize a comprehensive database of protein structures, such as the Protein Data Bank (PDB).

  • Perform Docking: Use a reverse docking server or software (e.g., PharmMapper, idTarget) to dock the ligand against the protein library.

  • Analyze and Rank Results: The results will be a ranked list of potential protein targets based on docking scores.

  • Filter and Prioritize Targets: Filter the target list based on biological relevance, disease association, and druggability.

Pharmacophore-Based Screening

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for molecular recognition at a biological target. By creating a pharmacophore model based on the structure of 1-(Piperidine-4-carbonyl)-4-propylpiperazine, we can screen databases of known active compounds to identify molecules with similar features and, by extension, similar biological targets.

Pharmacophore_Model cluster_ligand 1-(Piperidine-4-carbonyl)-4-propylpiperazine HBA1 HBA HBA2 HBA HYD1 HYD HYD2 HYD POS POS caption Pharmacophore model of the ligand.

Caption: A hypothetical pharmacophore model for 1-(Piperidine-4-carbonyl)-4-propylpiperazine, highlighting key chemical features.

Molecular Docking: Simulating the Ligand-Target Interaction

Once a putative target has been identified, molecular docking is used to predict the preferred binding mode and affinity of the ligand within the protein's binding site.

Experimental Protocol: Molecular Docking

  • Protein Preparation:

    • Download the 3D structure of the target protein from the PDB.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Repair any missing side chains or loops using tools like Modeller or Prime.

  • Binding Site Definition:

    • Identify the binding pocket, either from the location of a co-crystallized ligand or using a pocket detection algorithm.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligand into the defined binding site.

    • Generate multiple binding poses.

  • Pose Analysis and Scoring:

    • Analyze the predicted binding poses and their corresponding docking scores.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking Protein_Prep Protein Preparation Binding_Site Binding Site Definition Protein_Prep->Binding_Site Binding_Site->Docking Pose_Analysis Pose Analysis & Scoring Docking->Pose_Analysis Interaction_Analysis Interaction Analysis Pose_Analysis->Interaction_Analysis caption A generalized molecular docking workflow.

Caption: A streamlined workflow for performing molecular docking simulations.

Molecular Dynamics: Assessing Complex Stability

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a more dynamic and realistic view by simulating the movements of atoms in the ligand-protein complex over time. This is crucial for assessing the stability of the predicted binding pose.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup:

    • Place the docked ligand-protein complex in a simulation box.

    • Solvate the system with a water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.

  • Production Run:

    • Run the MD simulation for a sufficient length of time (e.g., 50-100 nanoseconds).

  • Trajectory Analysis:

    • Analyze the simulation trajectory to calculate metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and ligand-protein interaction energies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

If a series of analogous compounds with known biological activities is available, a QSAR model can be developed.[7][8] QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity.[7] These models can then be used to predict the activity of new, unsynthesized compounds like 1-(Piperidine-4-carbonyl)-4-propylpiperazine.

QSAR_Workflow Dataset Dataset of Compounds with Known Activity Descriptors Calculate Molecular Descriptors Dataset->Descriptors Split Split into Training and Test Sets Descriptors->Split Model Build QSAR Model (e.g., MLR, PLS, SVM) Split->Model Validation Validate Model with Test Set Model->Validation Prediction Predict Activity of New Compounds Validation->Prediction caption The workflow for developing a QSAR model.

Caption: A typical workflow for creating and validating a QSAR model.

Conclusion and Future Directions

References

  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2026, January 13). MDPI.
  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investig
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC.
  • Tutorials for Computer Aided Drug Design in KNIME. (2021, January 24).
  • In silico approach to find potential inhibitors of p-glycoprotein
  • Computational Methods in Drug Discovery. PMC - NIH.
  • How digital tools and AI are accelerating drug discovery. (2026, February 12).
  • Current Status of Computational Approaches for Small Molecule Drug Discovery. (2024, October 24).
  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIV
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023, July 26). RSC Publishing.
  • 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid. Benchchem.
  • Synthesis of piperidine and piperazine compounds as ccr5 antagonists. (2000, November 9).
  • 1-[4-(Piperidine-4-carbonyl)-piperazin-1-yl]-ethanone. (2025, December 24). SCBT.
  • Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. (2011, March 1). PubMed.
  • 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide. PubChem.
  • 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis. chemicalbook.
  • 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE. (2025, July 24). ChemicalBook.
  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023, September 7). PMC.
  • 1-Methyl-4-(piperidin-4-yl)piperazine. PubChem.
  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2025, August 6).
  • Piperidine Synthesis. (2025, June 4). DTIC.
  • 1-Methyl-4-(piperidine-4-carbonyl)piperazine.
  • Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine. CN102351780A.
  • Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. (2007, July 11). Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Foundational

An In-depth Technical Guide to 1-(Piperidine-4-carbonyl)-4-propylpiperazine

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction and Compound Identity 1-(Piperidine-4-carbonyl)-4-propylpiperazine is a tertiary amide that links a piperidine ring via its 4-position...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Compound Identity

1-(Piperidine-4-carbonyl)-4-propylpiperazine is a tertiary amide that links a piperidine ring via its 4-position carbonyl group to a piperazine ring, which is in turn substituted with a propyl group at the N4-position. The piperidine and piperazine rings are prevalent structural motifs in medicinal chemistry, valued for their ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2] The piperidine-4-carboxamide moiety, in particular, has been identified as a promising scaffold for developing inhibitors of various biological targets.[3][4] Similarly, N-substituted piperazines are integral to numerous approved drugs with a wide range of therapeutic applications, including anticancer and central nervous system-targeted agents.[5][6][7]

As of the latest database searches, a unique CAS number for 1-(Piperidine-4-carbonyl)-4-propylpiperazine has not been assigned. This suggests the compound may be a novel chemical entity or one that has been synthesized for specific research purposes without broad public disclosure. The absence of a CAS number underscores the importance of a detailed, first-principles approach to its synthesis and characterization.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueSource
Molecular FormulaC₁₃H₂₅N₃O(Calculated)
Molecular Weight239.36 g/mol (Calculated)
XLogP31.5 - 2.5(Estimated)
Hydrogen Bond Donors1 (piperidine NH)(Calculated)
Hydrogen Bond Acceptors3 (carbonyl O, piperazine Ns)(Calculated)
Rotatable Bonds4(Calculated)

Synthesis and Purification

The synthesis of 1-(Piperidine-4-carbonyl)-4-propylpiperazine is most logically achieved through a standard amide coupling reaction between a protected piperidine-4-carboxylic acid and N-propylpiperazine. This approach is a cornerstone of medicinal chemistry for its reliability and versatility.[8][9]

Rationale for Synthetic Strategy

The chosen synthetic route involves the activation of the carboxylic acid group of a protected piperidine-4-carboxylic acid, followed by nucleophilic attack from the secondary amine of N-propylpiperazine. The use of a protecting group on the piperidine nitrogen, such as the tert-butoxycarbonyl (Boc) group, is crucial to prevent self-coupling or other side reactions.[10] The final step involves the deprotection of the Boc group to yield the target compound.

Diagram 1: Proposed Synthetic Workflow

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection A N-Boc-piperidine-4-carboxylic acid D Intermediate: 1-(N-Boc-piperidine-4-carbonyl)-4-propylpiperazine A->D B N-propylpiperazine B->D C Coupling Reagents (e.g., HATU, DIPEA) C->D E Intermediate D G Final Product: 1-(Piperidine-4-carbonyl)-4-propylpiperazine E->G F Acid (e.g., TFA in DCM) F->G G cluster_0 Receptor Binding cluster_1 Signal Transduction Blockade A 1-(Piperidine-4-carbonyl)-4-propylpiperazine C Binding Pocket A->C Occupies B Target Receptor (e.g., CCR5, CXCR4) B->C D Endogenous Ligand E Receptor B D->E Cannot Bind F Intracellular Signaling Cascade E->F No Activation

Sources

Exploratory

Technical Guide: Off-Target Profiling and Mitigation for Piperidine &amp; Piperazine Scaffolds

Executive Summary: The "Privileged but Promiscuous" Paradox In medicinal chemistry, piperidine and piperazine scaffolds are ubiquitous "privileged structures," appearing in over 25% of marketed small-molecule drugs. Thei...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged but Promiscuous" Paradox

In medicinal chemistry, piperidine and piperazine scaffolds are ubiquitous "privileged structures," appearing in over 25% of marketed small-molecule drugs. Their popularity stems from their ability to modulate physicochemical properties (solubility, pKa) and their versatile vectors for synthesis.[1][2] However, this versatility comes at a cost: promiscuity .

This guide analyzes the known off-target liabilities of these scaffolds, specifically focusing on the hERG potassium channel , Sigma receptors , and Monoaminergic GPCRs . It provides a mechanistic understanding of these interactions and actionable protocols for detection and mitigation.

The "Dirty" Profile: Key Off-Target Interactions

The following table summarizes the primary off-target liabilities associated with piperidine/piperazine cores.

Off-TargetRisk LevelMechanism of InteractionClinical Consequence
hERG (Kv11.1) Critical

-stacking (Phe656) & Cation-

(Tyr652) interactions within the pore.
QT Prolongation, Torsades de Pointes (TdP), Arrhythmia.
Sigma-1 (

R)
HighSalt bridge with Asp126; Hydrophobic pocket occupancy.CNS effects, modulation of Ca

signaling (often "silent" but alters efficacy).
Dopamine D2 ModerateOrthosteric binding via protonated nitrogen (Asp114).Extrapyramidal symptoms (EPS), Hyperprolactinemia.
5-HT

ModeratePharmacophore overlap with serotonin.Valvulopathy (5-HT

), Hallucinations, Weight gain.
Phospholipidosis ModerateLysosomal trapping of cationic amphiphilic drugs (CADs).Tissue accumulation, "Foamy" macrophages, organ toxicity.

Mechanistic Deep Dive

The hERG Liability: The "Trapping" Mechanism

The hERG channel is the most notorious off-target for these scaffolds. The channel's inner cavity is unusually large and lined with aromatic residues.

  • The Pharmacophore: A basic nitrogen (protonated at physiological pH) linked to an aromatic group.

  • Piperidine vs. Piperazine:

    • Piperidine (pKa ~11): Highly basic. At pH 7.4, it is >99% protonated. The cation forms a strong interaction with the aromatic face of Tyr652 and Phe656 in the hERG pore.

    • Piperazine (pKa ~9.8 / 5.6): The second nitrogen lowers the pKa of the first. While often safer, lipophilic N-substituents can still drive potent hERG blockade via hydrophobic interactions, even if the electrostatic component is weaker.

Sigma Receptor Promiscuity

The sigma-1 receptor (


R) is an intracellular chaperone.
  • The Interaction:

    
    R possesses a highly conserved aspartate residue (Asp126 ) buried in a hydrophobic pocket.
    
  • Piperidine Preference: The piperidine ring fits snugly into this pocket, often acting as a "sigma pharmacophore." Studies show that replacing a piperazine linker with a piperidine often increases

    
    R affinity by orders of magnitude, converting a selective H3 antagonist into a dual H3/
    
    
    
    ligand.

Mitigation Strategies: Structural Activity Relationships (SAR)

To detune these off-target effects without destroying primary potency, apply the following structural modifications:

Basicity Modulation (The "pKa Dial")
  • Strategy: Lower the pKa of the basic amine to reduce the fraction of cationic species at pH 7.4.

  • Execution:

    • Replace Piperidine with Piperazine (reduces pKa by ~1-2 units).

    • Replace Piperazine with Morpholine (further reduction).

    • Introduce electron-withdrawing groups (e.g., Fluorine) on the ring (β-position to nitrogen) to lower pKa via inductive effects.

Steric Disruption
  • Strategy: Introduce steric bulk that clashes with the narrow "chimney" of the off-target binding site but is tolerated by the primary target.

  • Execution:

    • C2-Methylation: Adding a methyl group at the C2 position of the piperazine/piperidine ring creates a "twisted" conformation that often reduces hERG binding significantly (10-100x fold reduction) by disrupting the flat

      
      -stacking capability.
      
Zwitterionic Design
  • Strategy: Introduce a carboxylic acid or isostere to create a zwitterion.

  • Mechanism: This reduces net lipophilicity (LogD) and limits membrane permeation into the intracellular hERG binding site, while maintaining the basic amine required for primary target binding.

Experimental Protocols for Validation

Tier 1: High-Throughput Binding Screen (Radioligand)

Objective: Rapidly assess affinity for


, 

, and hERG.

Protocol:

  • Preparation: Membrane preparations from HEK293 cells stably expressing the target (e.g., hERG or

    
    ).
    
  • Ligands:

    • hERG: [

      
      H]-Dofetilide (0.5 nM).
      
    • 
      : [
      
      
      
      H]-(+)-Pentazocine (2 nM).
  • Incubation: Incubate membranes with radioligand and test compound (10

    
    M single point or 8-point dose-response) in Tris-HCl buffer (pH 7.4) for 120 min at 25°C.
    
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Readout: Liquid scintillation counting.

  • Success Criteria: >50% displacement at 10

    
    M warrants Tier 2 testing.
    
Tier 2: Functional Automated Patch Clamp (hERG)

Objective: Confirm functional block of the potassium current (IKr).

Protocol:

  • System: Automated patch clamp (e.g., QPatch or Patchliner).

  • Cells: CHO-hERG stable cell line.

  • Solutions:

    • Extracellular: High Na

      
      , physiological K
      
      
      
      , Ca
      
      
      .
    • Intracellular: High K

      
      , EGTA.
      
  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2s (activates/inactivates channels).

    • Repolarize to -40 mV (evokes tail current—this is the measurement phase).

  • Dosing: Apply compound in ascending concentrations (e.g., 0.1, 1, 10, 30

    
    M). Allow 3-5 min per concentration for steady state.
    
  • Analysis: Calculate % inhibition of the peak tail current. Derive IC

    
    .[3]
    
  • Safety Margin: Target IC

    
     > 30x the therapeutic C
    
    
    
    .

Visualization: Decision Logic & Pathways

Off-Target Screening Workflow

The following diagram illustrates the decision logic for handling piperidine/piperazine hits.

OffTargetWorkflow Start Piperidine/Piperazine Hit Calc Calculate Physicochemicals (cLogP, pKa, PSA) Start->Calc Tier1 Tier 1: Radioligand Screen (hERG, Sigma, D2) Calc->Tier1 Decision1 >50% Inhibition @ 10µM? Tier1->Decision1 Clean Clean Profile Proceed to ADME Decision1->Clean No Dirty Off-Target Liability Identified Decision1->Dirty Yes Mitigation Structural Mitigation Strategy Dirty->Mitigation Strat1 Reduce Basicity (Piperidine -> Piperazine) Mitigation->Strat1 Strat2 Steric Hindrance (C2-Methylation) Mitigation->Strat2 Strat3 Reduce Lipophilicity (Add Polar Groups) Mitigation->Strat3 Tier2 Tier 2: Functional Patch Clamp Strat1->Tier2 Strat2->Tier2 Strat3->Tier2 Tier2->Clean IC50 > 30x Cmax

Caption: Logic flow for screening and mitigating off-target liabilities in piperidine/piperazine scaffolds.

Mechanism of hERG Blockade

This diagram details the molecular interactions causing hERG toxicity.

hERGMechanism cluster_channel hERG Pore Cavity Tyr652 Tyr652 (Cation-π) Block Channel Blockade (Trapping) Tyr652->Block Phe656 Phe656 (π-stacking) Phe656->Block Ligand Piperidine/Piperazine Ligand (Protonated) Ligand->Tyr652 Electrostatic/Cation-π Ligand->Phe656 Hydrophobic/π-stack QT QT Prolongation Block->QT

Caption: Molecular mechanism of hERG inhibition driven by aromatic residues Tyr652 and Phe656.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. [Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link][4]

  • Structural modeling of the hERG potassium channel and associated drug interactions. Frontiers in Pharmacology. [Link]

Sources

Foundational

Preliminary toxicity profile of 1-(Piperidine-4-carbonyl)-4-propylpiperazine

An In-Depth Technical Guide to the Preliminary Toxicity Profile of 1-(Piperidine-4-carbonyl)-4-propylpiperazine Introduction The compound 1-(Piperidine-4-carbonyl)-4-propylpiperazine is a novel chemical entity featuring...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preliminary Toxicity Profile of 1-(Piperidine-4-carbonyl)-4-propylpiperazine

Introduction

The compound 1-(Piperidine-4-carbonyl)-4-propylpiperazine is a novel chemical entity featuring two key heterocyclic scaffolds: a piperidine ring and a piperazine ring. These structures are prevalent in a wide range of biologically active compounds, including therapeutics targeting the central nervous system. The piperazine moiety, for instance, is a core component of antipsychotic, antidepressant, and anxiolytic drugs. Given the structural alerts inherent in these rings and their potential for biological interaction, a thorough and systematic evaluation of the compound's toxicity profile is a prerequisite for any further development.

This guide presents a comprehensive, tiered strategy for establishing the preliminary toxicity profile of 1-(Piperidine-4-carbonyl)-4-propylpiperazine. The approach is designed to be both scientifically rigorous and ethically responsible, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) by prioritizing computational and in vitro methods before proceeding to limited and justified in vivo studies. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind the proposed experimental workflow.

Tier 1: In Silico Toxicity Prediction

The initial step in assessing the toxicological profile of a novel compound is to leverage the power of computational toxicology. In silico methods provide a rapid and cost-effective means to predict potential toxicities based on the chemical structure, allowing for early identification of potential hazards and guiding subsequent experimental work.[1][2][3]

One of the most robust approaches in this domain is the use of expert knowledge-based systems, such as Derek Nexus.[4][5][6] This software analyzes a chemical structure for toxicophores—substructural features that are known to be linked to specific toxicological endpoints.[5]

Experimental Protocol: In Silico Toxicity Assessment using Derek Nexus

  • Structure Input: The 2D chemical structure of 1-(Piperidine-4-carbonyl)-4-propylpiperazine is rendered in a compatible format (e.g., SMILES or MOL file) and imported into the Derek Nexus software.[7]

  • Endpoint Selection: A comprehensive panel of toxicological endpoints is selected for evaluation. For this compound, the following are of high priority:

    • Mutagenicity (in vitro and in vivo)

    • Carcinogenicity

    • Hepatotoxicity

    • Cardiotoxicity (specifically hERG channel inhibition)

    • Neurotoxicity

    • Skin sensitization

    • Irritation (skin and eye)

  • Prediction Execution: The software processes the structure against its knowledge base of alerts.[5]

  • Analysis of Results: The output is a detailed report that for each endpoint, provides a prediction of the likelihood of toxicity (e.g., "Plausible," "Equivocal," "Inactive").[6] Crucially, the report will highlight the specific structural features of the molecule that triggered any alerts and provide the underlying reasoning and supporting references.[6]

Data Presentation: Predicted Toxicological Endpoints

Toxicological EndpointDerek Nexus PredictionRationale/Structural Alert
MutagenicityHypothetical ResultHypothetical Rationale
CarcinogenicityHypothetical ResultHypothetical Rationale
HepatotoxicityHypothetical ResultHypothetical Rationale
hERG InhibitionHypothetical ResultHypothetical Rationale
NeurotoxicityHypothetical ResultHypothetical Rationale

Visualization: In Silico Toxicity Prediction Workflow

cluster_0 Tier 1: In Silico Assessment Input_Structure Input 2D Structure of Compound Derek_Nexus Process with Derek Nexus Input_Structure->Derek_Nexus Toxicity_Prediction Generate Predictions for Key Endpoints: - Mutagenicity - Carcinogenicity - Hepatotoxicity - hERG Inhibition - Neurotoxicity Derek_Nexus->Toxicity_Prediction Analyze_Results Analyze Structural Alerts and Likelihood Toxicity_Prediction->Analyze_Results Decision_Point Guide In Vitro Assay Selection Analyze_Results->Decision_Point

Caption: Workflow for in silico toxicity prediction.

Tier 2: In Vitro Toxicity Assessment

Based on the in silico predictions and the inherent structural characteristics of the compound, a panel of in vitro assays is conducted to provide the first experimental data on its toxicological properties.

A. Genotoxicity Assessment

Genotoxicity testing is a critical component of safety assessment, as it evaluates the potential of a compound to cause damage to DNA and chromosomes, which can lead to mutations and cancer. A standard battery of two in vitro tests is recommended.

Experimental Protocol 1: Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[8][9][10]

  • Strain Selection: A minimum of five bacterial strains are used, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).

  • Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of the test compound.

  • Main Experiment: The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[9]

  • Procedure: The test compound, bacterial culture, and either S9 mix or a buffer are mixed and plated on minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies of at least two-fold over the negative control.

Experimental Protocol 2: In Vitro Micronucleus Assay (OECD 487)

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events by identifying the formation of micronuclei in the cytoplasm of interphase cells.[11][12][13]

  • Cell Line Selection: A suitable mammalian cell line, such as TK6 or CHO cells, is used.[11]

  • Dose Selection: Concentrations are based on a preliminary cytotoxicity assay, with the highest concentration aiming for approximately 50% cytotoxicity.

  • Treatment: Cells are exposed to the test compound for a short duration (3-6 hours) with and without S9 metabolic activation, and for a longer duration (equivalent to 1.5-2 cell cycles) without S9.

  • Harvest and Staining: After treatment, cells are harvested, and the cytoplasm is stained to visualize micronuclei.

  • Analysis: At least 2000 cells per concentration are scored for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Visualization: Genotoxicity Testing Workflow

cluster_1 Genotoxicity Assessment Ames_Test Ames Test (OECD 471) - With and without S9 Evaluate_Mutagenicity Evaluate for Mutagenic Potential Ames_Test->Evaluate_Mutagenicity Micronucleus_Test In Vitro Micronucleus Assay (OECD 487) - With and without S9 Evaluate_Clastogenicity Evaluate for Clastogenic/Aneugenic Potential Micronucleus_Test->Evaluate_Clastogenicity

Caption: Workflow for in vitro genotoxicity testing.

B. Cytotoxicity Assessment

Cytotoxicity assays are fundamental to understanding the general toxicity of a compound at the cellular level and are essential for determining the appropriate concentration ranges for more specific in vitro assays.[14]

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[14][15]

  • Cell Seeding: A suitable cell line (e.g., HepG2 for liver cells) is seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of 1-(Piperidine-4-carbonyl)-4-propylpiperazine for 24-72 hours.

  • MTT Addition: The MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.[14]

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured on a plate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 (the concentration that inhibits 50% of cell viability) is calculated.

Data Presentation: Hypothetical Cytotoxicity Data

Concentration (µM)% Cell Viability (Mean ± SD)
0.198.5 ± 4.2
195.1 ± 5.5
1088.7 ± 6.1
5052.3 ± 7.8
10015.6 ± 3.9
IC50 ~55 µM
C. Cardiotoxicity Assessment: hERG Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias.[16][17] Therefore, assessing a compound's activity on the hERG channel is a critical step in preclinical safety evaluation.[18]

Experimental Protocol: In Vitro hERG Patch-Clamp Assay

The patch-clamp technique is the gold standard for assessing ion channel function, providing a direct measure of the compound's effect on hERG channel currents.[17][18]

  • Cell Line: HEK293 cells stably expressing the hERG channel are used.[16]

  • Electrophysiology: Whole-cell patch-clamp recordings are performed at physiological temperature (35-37°C).

  • Voltage Protocol: A specific voltage protocol is applied to elicit hERG currents.

  • Compound Application: The compound is applied at multiple concentrations, and the effect on the hERG current is measured.

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC50 value is determined.

Data Presentation: hERG Inhibition Data

Concentration (µM)% hERG Inhibition (Mean ± SD)
0.15.2 ± 2.1
115.8 ± 4.5
1048.9 ± 6.3
3085.4 ± 5.9
IC50 ~11 µM
D. Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a significant cause of drug attrition.[19][20] A preliminary in vitro assessment can provide early indications of potential hepatotoxicity.

Experimental Protocol: In Vitro Hepatotoxicity Assay

  • Cell Model: Primary human hepatocytes or HepG2 cells are cultured.

  • Treatment: Cells are treated with the test compound at a range of concentrations (based on cytotoxicity data) for 24-48 hours.

  • Endpoint Measurement: The culture supernatant is collected, and the activity of liver enzymes such as alanine aminotransferase (ALT) and lactate dehydrogenase (LDH) is measured.

  • Data Analysis: A significant, dose-dependent increase in enzyme leakage compared to the vehicle control suggests potential hepatotoxicity.

Tier 3: In Vivo Acute Oral Toxicity Study

If the in vitro data does not reveal significant liabilities that would halt development, a limited in vivo study is conducted to understand the compound's toxicity in a whole organism. The Acute Toxic Class Method is chosen as it provides information for classification and labeling while minimizing animal use.[21][22]

Experimental Protocol: Acute Toxic Class Method (OECD 423)

This method involves a stepwise procedure with the use of a small number of animals per step.[21][23][24][25]

  • Animal Model: Young adult female rats are typically used.

  • Dosing: The compound is administered orally by gavage at one of the defined starting doses (e.g., 300 mg/kg or 2000 mg/kg).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[24]

  • Stepwise Procedure: The outcome of the first step determines the next step:

    • If mortality is observed, the test is repeated at a lower dose.

    • If no mortality is observed, the test is repeated at a higher dose.

  • Classification: Based on the pattern of mortality at different dose levels, the compound is assigned to a GHS toxicity category.

  • Necropsy: At the end of the study, all animals are subjected to a gross necropsy.

Visualization: OECD 423 Decision-Making Workflow

Caption: Decision logic for the OECD 423 Acute Toxic Class Method.

Data Presentation: Summary of Acute Oral Toxicity Findings

Dose (mg/kg)Number of AnimalsMortalityClinical SignsBody Weight ChangesGross Necropsy Findings
30030/3e.g., Lethargye.g., Slight decreasee.g., No abnormalities
200031/3e.g., Piloerectione.g., Significant decreasee.g., Stomach irritation
GHS Category Category 4

Tier 4: Preliminary Neurotoxicity Assessment (Conditional)

Given that both piperidine and piperazine moieties are known to interact with CNS targets, a preliminary assessment of neurotoxicity is warranted if the compound is intended for further development and if any concerning signs were noted in the acute toxicity study.

Experimental Protocol: Functional Observational Battery (FOB)

The FOB is a non-invasive screening procedure to detect gross functional deficits in rodents.[26][27][28][29][30] It involves systematic observation of the animals' behavior and neurological function.

  • Animal Model: Rats are typically used.

  • Dosing: Animals are dosed with the test compound at several levels, including a no-observed-adverse-effect level (NOAEL) if established.

  • Observations: A trained observer, blinded to the treatment groups, assesses the animals for:

    • Home cage observations: Posture, activity level.

    • Open field observations: Gait, arousal level, presence of tremors or convulsions.

    • Sensorimotor tests: Approach response, touch response, tail pinch response, righting reflex.

    • Physiological parameters: Body temperature, salivation.

  • Data Analysis: The scores for each parameter are compared between treated and control groups to identify any dose-related neurobehavioral effects.

Data Integration and Preliminary Risk Assessment

The culmination of this tiered approach is the integration of all data to form a cohesive preliminary toxicity profile for 1-(Piperidine-4-carbonyl)-4-propylpiperazine. The in silico predictions provide an initial hazard identification, which is then confirmed or refuted by the in vitro data. The in vivo study provides context for these findings in a whole organism and establishes an acute toxicity classification.

This integrated profile allows for an informed decision on the future of the compound. For example, a positive Ames test would be a significant red flag. A potent hERG inhibition (e.g., IC50 < 1 µM) would necessitate careful consideration of the therapeutic window. The results will guide further, more detailed toxicological studies if the compound is advanced in the drug development pipeline.

References

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). NIB. Retrieved February 19, 2026, from [Link]

  • Derek Nexus Toxicology Software. (n.d.). Optibrium. Retrieved February 19, 2026, from [Link]

  • Wills, J. W., et al. (2016). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. Mutagenesis, 31(3), 273-284. Available from: [Link]

  • Modi, S., et al. (2025). Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury. Frontiers in Toxicology, 6. Available from: [Link]

  • Lhasa Limited. (2024, July 8). 10 Frequently Asked Questions About Derek Nexus, Answered. Retrieved February 19, 2026, from [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River. Retrieved February 19, 2026, from [Link]

  • Derek Nexus for toxicity prediction – What package is right for me? (2025, February 7). Optibrium. Retrieved February 19, 2026, from [Link]

  • OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. (n.d.). Labcorp. Retrieved February 19, 2026, from [Link]

  • Navarro, E., et al. (2019). Models of Drug Induced Liver Injury (DILI) – Current Issues and Future Perspectives. Current Drug Metabolism, 20(6), 411-428. Available from: [Link]

  • AMES Test (OECD 471). (n.d.). TTS Laboratuvar Hizmetleri. Retrieved February 19, 2026, from [Link]

  • In Vitro Micronucleus Test (OECD 487, ICH S2R1). (n.d.). Vipragen Biosciences. Retrieved February 19, 2026, from [Link]

  • In Silico Toxicity Prediction. (2024, September 30). PozeSCAF. Retrieved February 19, 2026, from [Link]

  • Lebel, C. P., & Foss, J. A. (1996). Use of a rodent neurotoxicity screening battery in the preclinical safety assessment of recombinant-methionyl human brain-derived neurotrophic factor. Neurotoxicology, 17(3-4), 851-863. Available from: [Link]

  • Liu, H., et al. (2015). In silico prediction of hERG potassium channel blockage by chemical category approaches. RSC Advances, 5(28), 22067-22082. Available from: [Link]

  • Ames Test. (n.d.). Bienta. Retrieved February 19, 2026, from [Link]

  • Ames Mutagenicity Testing (OECD 471). (n.d.). CPT Labs. Retrieved February 19, 2026, from [Link]

  • Computational toxicology with DEREK Nexus® & SARAH Nexus®. (n.d.). Syngene. Retrieved February 19, 2026, from [Link]

  • In vitro Micronucleus Test, Chromosomal Aberration Tests, Cytogenetics. (n.d.). Xenometrix AG. Retrieved February 19, 2026, from [Link]

  • Ames Mutagenicity Test. (n.d.). Nelson Labs. Retrieved February 19, 2026, from [Link]

  • New Paper Provides a Fresh Perspective on How Complex In Vitro Models are Addressing the Challenges of Predicting Drug-induced Liver Injury. (2025, March 10). Animal Free Research UK. Retrieved February 19, 2026, from [Link]

  • Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury. (n.d.). Emulate. Retrieved February 19, 2026, from [Link]

  • DEREK Nexus® toxicology modeling. (n.d.). Labcorp. Retrieved February 19, 2026, from [Link]

  • In Vitro Models for Studying Chronic Drug-Induced Liver Injury. (2022, September 28). MDPI. Retrieved February 19, 2026, from [Link]

  • hERG Safety. (n.d.). Cyprotex. Retrieved February 19, 2026, from [Link]

  • hERG Blockade Prediction by Combining Site Identification by Ligand Competitive Saturation and Physicochemical Properties. (2022, June 21). MDPI. Retrieved February 19, 2026, from [Link]

  • hERG Safety Assay. (2026, February 3). Creative Bioarray. Retrieved February 19, 2026, from [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. Retrieved February 19, 2026, from [Link]

  • Acute oral toxicity – OECD 423 test (Method by acute toxicity class). (n.d.). YesWeLab. Retrieved February 19, 2026, from [Link]

  • Functional Observational Battery (FOB). (n.d.). Molecular Diagnostic Services. Retrieved February 19, 2026, from [Link]

  • Full article: In Silico Prediction of hERG Inhibition. (2015, April 29). Taylor & Francis. Retrieved February 19, 2026, from [Link]

  • Improving the In Silico Assessment of Proarrhythmia Risk by Combining hERG (Human Ether-à-go-go-Related Gene) Channel–Drug Binding Kinetics and Multichannel Pharmacology. (2017, February 15). Circulation: Arrhythmia and Electrophysiology, 10(2). Available from: [Link]

  • Gothe, S. R., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy, 14(4), 108-113. Available from: [Link]

  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. (2021, September 10). Journal of Chemical Information and Modeling, 61(10), 5136-5150. Available from: [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Available from: [Link]

  • Acute Toxicity. (n.d.). Joint Research Centre - European Commission. Retrieved February 19, 2026, from [Link]

  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug. (2018, May 18). JSciMed Central. Retrieved February 19, 2026, from [Link]

  • GLP hERG Testing: High-Quality, Cost-Effective, Fast Results. (n.d.). Metrion Biosciences. Retrieved February 19, 2026, from [Link]

  • In Silico Toxicology in Drug Development. (n.d.). Toxometris.ai. Retrieved February 19, 2026, from [Link]

  • Target-specific toxicity knowledgebase (TsTKb): a novel toolkit for in silico predictive toxicology. (2018, November 14). Journal of Environmental Science and Health, Part C, 36(4), 213-231. Available from: [Link]

  • Revolutionising Drug Discovery with In Silico Toxicology Screening. (2023, May 13). Ignota Labs. Retrieved February 19, 2026, from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved February 19, 2026, from [Link]

  • Acute neurotoxicity (rat). (n.d.). Pesticide Registration Toolkit. Retrieved February 19, 2026, from [Link]

  • Kumar, D., et al. (2020). Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(4), 625-633. Available from: [Link]

  • A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. (2020). Regulatory Toxicology and Pharmacology, 118, 104797. Available from: [Link]

  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. (2023, August 16). MDPI. Retrieved February 19, 2026, from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI. Retrieved February 19, 2026, from [Link]

  • Moser, V. C. (2000). The functional observational battery in adult and developing rats. Neurotoxicology, 21(6), 989-995. Available from: [Link]

  • STUDY PROFILE. (n.d.). EPA. Retrieved February 19, 2026, from [Link]

  • Cardiac Safety Assays. (n.d.). PhysioStim. Retrieved February 19, 2026, from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). PLOS One, 6(11), e26908. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization &amp; Handling of 1-(Piperidine-4-carbonyl)-4-propylpiperazine

This Application Note and Protocol is designed for 1-(Piperidine-4-carbonyl)-4-propylpiperazine , a dibasic piperidine-piperazine derivative often used as a scaffold in medicinal chemistry (e.g., GPCR ligands, ion channe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for 1-(Piperidine-4-carbonyl)-4-propylpiperazine , a dibasic piperidine-piperazine derivative often used as a scaffold in medicinal chemistry (e.g., GPCR ligands, ion channel modulators).[1]

Executive Summary

Successful in vitro assays depend on the precise solubilization of the test compound.[1] 1-(Piperidine-4-carbonyl)-4-propylpiperazine (MW: ~239.36 g/mol ) presents specific challenges due to its dibasic nature (containing both a secondary piperidine amine and a tertiary piperazine amine).[1]

This protocol provides a standardized workflow to prepare 10 mM – 100 mM stock solutions in DMSO, ensuring stability and preventing "crash-out" precipitation upon dilution into physiological buffers.[1]

Physicochemical Profile & Solubility Logic

Understanding the molecule's behavior is critical before picking a pipette.[1]

PropertyValue (Approx.)Implication for Handling
Formula

Organic, moderately polar.[1]
MW 239.36 g/mol Small molecule; fast diffusion.[1]
Basicity (pKa) ~11.0 (Piperidine NH)~8.5 (Piperazine N-propyl)Dibasic. Exists as a cation at pH 7.[1]4.
LogP ~0.5 – 1.2 (Predicted)Moderately lipophilic in free base form.[1]
State Solid (often hygroscopic) or Viscous OilWeigh quickly; avoid moisture uptake.[1]
Solubility Decision Matrix
  • Primary Solvent (Recommended): DMSO (Dimethyl Sulfoxide) .[1]

    • Why? It dissolves both the free base and salt forms (HCl, TFA) effectively at high concentrations (>100 mM) and is sterile-filterable.[1]

  • Secondary Solvent: Ethanol .[1]

    • Why? Good for free bases, but evaporation rates can alter concentration over time.[1]

  • Aqueous Buffers (PBS/Water): Conditional .[1]

    • Why? The salt form is water-soluble.[1] The free base is not freely soluble in water unless acidified (pH < 6).[1] Avoid dissolving the free base directly in PBS, as it may form a gummy precipitate.[1]

Materials & Equipment

  • Compound: 1-(Piperidine-4-carbonyl)-4-propylpiperazine (Store at -20°C, desiccated).[1]

  • Solvent: DMSO, Anhydrous, ≥99.9% (Sigma-Aldrich/Merck).[1]

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps (prevents DMSO leaching).[1]

  • Filtration: 0.22 µm PTFE or Nylon syringe filters (Do NOT use Cellulose Acetate with DMSO).[1]

  • Equipment: Analytical balance, Vortex mixer, Sonicator bath.

Protocol: Stock Solution Preparation (10 mM)

Phase 1: Preparation & Weighing

Objective: Create a 10 mM Master Stock.

  • Equilibration: Remove the compound vial from -20°C storage and let it warm to Room Temperature (RT) for 30 minutes inside a desiccator.

    • Reason: Opening a cold vial causes condensation, hydrolyzing the compound or altering the weighed mass.[1]

  • Weighing: Weigh approximately 2.4 mg of compound into a sterile amber glass vial.

    • Calculation:

      
      
      
      
      
      [1]
    • Note: If the compound is a salt (e.g.,

      
      ), adjust MW accordingly (e.g., MW + 73  g/mol ).[1]
      
Phase 2: Dissolution
  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to the vial.

    • Tip: Pipette against the wall of the vial to wash down any powder.[1]

  • Mixing:

    • Vortex: 30 seconds at medium speed.

    • Sonicate: 1–2 minutes in a water bath sonicator if particles remain.

    • Visual Check: Solution must be crystal clear. If cloudy, sonicate longer or gently warm to 37°C.[1]

Phase 3: Sterilization & Storage
  • Filtration (Optional but Recommended): If using for cell culture, pass the DMSO stock through a 0.22 µm PTFE filter .[1]

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) in amber microtubes.

    • Reason: Avoids repeated freeze-thaw cycles which degrade the compound.[1]

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol: Serial Dilution for Assays

Objective: Dilute Master Stock (10 mM) to Working Concentration (e.g., 10 µM) in Assay Media.

Critical Rule: The final DMSO concentration in the cell assay should typically be ≤ 0.1% (v/v) to avoid solvent toxicity.[1]

The "Intermediate Step" Method

Direct dilution from 100% DMSO to aqueous media can cause precipitation ("crashing out") due to the sudden polarity shift.[1] Use an intermediate dilution step.

  • Prepare 100x Working Stock:

    • Dilute the 10 mM Master Stock 1:100 in Assay Media (or PBS).[1]

    • Example: 10 µL (10 mM Stock) + 990 µL Media = 100 µM Intermediate .[1]

    • Observation: Vortex immediately.[1] If precipitate forms, use pure DMSO for the intermediate step instead (creating a 100 µM DMSO stock), then dilute 1:1000 into the final well.[1]

  • Final Assay Dilution:

    • Add the Intermediate to cells.[1]

    • Example: Dilute 100 µM Intermediate 1:10 into wells

      
      10 µM Final .
      

Visualization: Workflow Logic

DissolutionProtocol Start Start: Solid Compound (-20°C) Equilibrate Equilibrate to RT (30 mins, Desiccator) Start->Equilibrate Weigh Weigh ~2.4 mg (for 1 mL @ 10 mM) Equilibrate->Weigh SolventSelect Select Solvent Weigh->SolventSelect DMSO Anhydrous DMSO (Universal/Recommended) SolventSelect->DMSO Free Base or Salt Water Water/PBS (Only if HCl Salt) SolventSelect->Water Salt Form Only Dissolve Vortex & Sonicate (Clear Solution) DMSO->Dissolve Water->Dissolve Filter Sterile Filter (0.22 µm PTFE) Dissolve->Filter Aliquot Aliquot & Store (-20°C) Filter->Aliquot Dilute Dilution for Assay Aliquot->Dilute Direct Direct to Media (Risk: Precipitation) Dilute->Direct Stepwise Intermediate Dilution (Safe: 100x -> 1x) Dilute->Stepwise

Caption: Decision tree for solubilization and dilution of 1-(Piperidine-4-carbonyl)-4-propylpiperazine, prioritizing DMSO to prevent precipitation.

Troubleshooting Guide

IssuePossible CauseSolution
Cloudiness upon adding DMSO Compound is a hydrated salt or impure.[1]Sonicate at 37°C for 5 mins.
Precipitation in Media "Crash out" effect; concentration too high.[1]Use the "Intermediate Step" method.[1] Ensure final DMSO < 0.5%.
Yellowing of Stock Oxidation of amines.[1]Check storage age. Discard if >6 months.[1] Flush vials with Nitrogen/Argon.[1]
Cytotoxicity in Control DMSO concentration > 1%.[1]Include a "Vehicle Control" (DMSO only) to normalize data.[1]

References

  • PubChem. Compound Summary: Piperidine-4-carboxamide derivatives.[1][2] National Library of Medicine.[1] Available at: [Link][1]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (Chapter on Solubility and Dissolution).[1]

Sources

Application

Application Note: HPLC Quantification of 1-(Piperidine-4-carbonyl)-4-propylpiperazine

Here is a comprehensive Application Note and Protocol for the HPLC quantification of 1-(Piperidine-4-carbonyl)-4-propylpiperazine. Introduction & Scope The accurate quantification of 1-(Piperidine-4-carbonyl)-4-propylpip...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the HPLC quantification of 1-(Piperidine-4-carbonyl)-4-propylpiperazine.

Introduction & Scope

The accurate quantification of 1-(Piperidine-4-carbonyl)-4-propylpiperazine (hereafter referred to as PCPP ) is critical in pharmaceutical development, particularly as a synthetic intermediate or impurity in the manufacturing of azapirone-class anxiolytics (e.g., Gepirone, Buspirone analogs).[1]

PCPP (C₁₃H₂₅N₃O, MW: ~239.36 g/mol ) presents specific chromatographic challenges:

  • Lack of Strong Chromophore: It lacks an extended conjugated system, relying solely on the amide bond (

    
     nm) for UV detection.[1]
    
  • Basic Character: The molecule contains a secondary amine (piperidine ring, pKa

    
     11.0) and a tertiary amine (piperazine ring, pKa 
    
    
    
    9.0).[1] Under standard acidic HPLC conditions, these moieties are protonated, leading to secondary interactions with residual silanols on silica columns, resulting in severe peak tailing.
  • Polarity: The double-amine functionality makes the molecule highly polar, risking poor retention on conventional C18 columns.[1]

This guide presents a High-pH Reversed-Phase (RP) Strategy using hybrid particle technology. This approach suppresses the ionization of the tertiary amine and mitigates silanol activity, ensuring superior peak shape, retention, and sensitivity compared to traditional ion-pairing methods.[1]

Physicochemical Context & Method Strategy

The "Alkaline Advantage"

Traditional methods for basic amines often employ acidic mobile phases with ion-pairing agents (e.g., TFA, Hexanesulfonate).[1] However, these reagents are incompatible with LC-MS and require long equilibration times.[1]

Our Optimized Approach:

  • Stationary Phase: Ethylene-Bridged Hybrid (BEH) C18.[1] This phase is stable up to pH 12, allowing operation under alkaline conditions.

  • Mobile Phase pH: Adjusted to pH 10.0. At this pH, the piperazine tertiary amine is largely deprotonated (neutral), increasing hydrophobicity and retention on the C18 chain. The secondary piperidine amine remains partially charged, maintaining solubility while reducing silanol repulsion.

Strategic Decision Tree

The following logic dictates the selection of the High-pH method over HILIC or Ion-Pairing.

MethodSelection Start Analyte: PCPP (Basic Amines, Polar) Chromophore UV Absorption? Start->Chromophore pKa_Check pKa Analysis (Piperidine ~11, Piperazine ~9) Chromophore->pKa_Check Weak (Amide only) Decision Select pH Strategy pKa_Check->Decision Acidic Acidic pH (2-3) + Ion Pairing Decision->Acidic Traditional HILIC HILIC Mode Decision->HILIC If Retention < 1 min Alkaline High pH (10.0) Hybrid C18 Decision->Alkaline Preferred (Robustness) Drifting Baselines\nSlow Equilibration Drifting Baselines Slow Equilibration Acidic->Drifting Baselines\nSlow Equilibration Outcome Outcome: Sharp Peaks, MS Compatible, Good Retention Alkaline->Outcome

Figure 1: Method Selection Logic for Basic Piperazine Derivatives.[1]

Experimental Protocol

Reagents & Materials
  • Reference Standard: 1-(Piperidine-4-carbonyl)-4-propylpiperazine (>98% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (18.2 MΩ).[1]

  • Buffer Reagents: Ammonium Bicarbonate (

    
    ), Ammonium Hydroxide (
    
    
    
    , 28-30%).[1]
  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent high-pH stable column).

Mobile Phase Preparation
  • Mobile Phase A (Buffer pH 10.0): Dissolve 790 mg of Ammonium Bicarbonate in 1000 mL of water (10 mM). Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm nylon membrane.[1]

  • Mobile Phase B: 100% Acetonitrile.[1]

Chromatographic Conditions
ParameterSettingRationale
Column Temp. 40°CReduces mobile phase viscosity; improves mass transfer for amines.[1]
Flow Rate 0.6 mL/minOptimized for 3.0 mm ID column to maintain linear velocity.[1]
Injection Vol. 5.0 µLLow volume prevents solvent effects (peak distortion).[1]
Detection UV @ 210 nmTargets the amide carbonyl bond (

transition).
Sampler Temp. 10°CPrevents degradation/evaporation of sample.[1]
Run Time 12.0 minAllows for column re-equilibration.[1]
Gradient Program[1]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Initial Hold
1.00955Isocratic Hold
8.004060Linear Gradient
8.10595Wash Step
10.00595End Wash
10.10955Re-equilibration
12.00955End of Run

Sample Preparation Workflow

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of PCPP standard into a 10 mL volumetric flask.

  • Dissolve in 50:50 Methanol:Water (Diluent).[1] Note: Do not use 100% ACN as solubility may be limited for the salt form.

  • Sonicate for 5 minutes.

Working Standard (50 µg/mL):

  • Transfer 500 µL of Stock Solution into a 10 mL flask.

  • Dilute to volume with Mobile Phase A (Initial conditions).

    • Critical Step: Diluting with the initial mobile phase (high aqueous) ensures the sample "focuses" at the head of the column, preventing peak splitting.

Sample Preparation (Unknowns):

  • Weigh sample equivalent to ~10 mg of target.[1][2][3]

  • Extract/Dissolve in 10 mL of 50:50 MeOH:Water.

  • Filter through 0.2 µm PTFE or Nylon syringe filter.[1]

  • Dilute 1:20 with Mobile Phase A prior to injection.[1]

Method Validation Parameters (ICH Q2)

The following acceptance criteria ensure the method is trustworthy and self-validating.

System Suitability Test (SST)

Inject the Working Standard (50 µg/mL) six times (


).[1]
ParameterAcceptance Criteria
Retention Time (RT) 4.5 - 6.5 min (RSD < 1.0%)
Peak Area Precision RSD ≤ 2.0%
Tailing Factor (

)
0.8 ≤

≤ 1.5
Theoretical Plates (

)
> 5,000
Linearity & Range
  • Range: 5.0 µg/mL to 150 µg/mL (10% to 300% of target).

  • Criteria: Correlation coefficient (

    
    ) ≥ 0.999.
    
Accuracy (Recovery)
  • Spike Levels: 50%, 100%, 150%.

  • Criteria: Mean recovery 98.0% – 102.0%.

Troubleshooting Guide

Issue: Peak Tailing ( )
  • Cause: Secondary silanol interactions or column aging.[1]

  • Solution:

    • Verify Mobile Phase pH is

      
       10.[1]0. If pH drops to < 9.5, tailing increases.[1]
      
    • Replace the column guard.[1]

    • Switch to a fresh batch of Ammonium Bicarbonate (volatile buffer, degrades over time).

Issue: Low Sensitivity / No Peak
  • Cause: Detection wavelength mismatch or sample degradation.[1]

  • Solution:

    • Ensure UV is set to 210 nm (not 254 nm).[1]

    • Check the "Reference Wavelength" setting on DAD.[1] Turn OFF reference wavelength (e.g., 360 nm) to avoid subtracting real absorbance.

Issue: Baseline Drift
  • Cause: UV absorbance of Ammonium Bicarbonate at 210 nm.[1]

  • Solution: Use a high-quality grade of Ammonium Bicarbonate.[1] Alternatively, use 0.1% Ammonium Hydroxide (pH ~10.5) which has lower UV background than bicarbonate, though buffering capacity is lower.

Workflow Diagram

ProtocolWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Review Step1 Weigh 10mg PCPP Step2 Dissolve in MeOH:Water (1:1) Step1->Step2 Step3 Dilute with Mobile Phase A Step2->Step3 Step4 Inject 5 µL (XBridge C18) Step3->Step4 Step5 Gradient Elution (pH 10 Buffer) Step4->Step5 Step6 Detect @ 210 nm Step5->Step6 Step7 Check SST (Tailing < 1.5) Step6->Step7 Step8 Calc Quant (Ext. Std) Step7->Step8

Figure 2: Step-by-step analytical workflow from sample preparation to data processing.

References

  • Waters Corporation. (2020).[1] Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Retrieved from [Link]

  • European Medicines Agency. (1995).[1] ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Dolan, J. W. (2010).[1] LCGC North America.[1] "The Pros and Cons of High-pH Mobile Phases." Retrieved from [Link]

  • PubChem. (2025).[1] 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide (Related Structure).[1][4] Retrieved from [Link]

Sources

Method

Application of 1-(Piperidine-4-carbonyl)-4-propylpiperazine in Neuroscience Research: A Technical Guide

Senior Application Scientist Note: This document provides a structured guide for researchers, scientists, and drug development professionals on the potential applications and investigational protocols for the compound 1-...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This document provides a structured guide for researchers, scientists, and drug development professionals on the potential applications and investigational protocols for the compound 1-(Piperidine-4-carbonyl)-4-propylpiperazine in the field of neuroscience. The information herein is synthesized from established methodologies for similar piperidine and piperazine derivatives, providing a robust framework for initiating research.

Introduction and Rationale

The piperazine and piperidine moieties are prevalent scaffolds in centrally acting agents due to their favorable pharmacokinetic properties and ability to interact with a wide range of neurotransmitter receptors and transporters.[1][2][3] Compounds incorporating these rings have been successfully developed as antipsychotics, antidepressants, and anxiolytics.[3] The compound 1-(Piperidine-4-carbonyl)-4-propylpiperazine combines these two key pharmacophores, suggesting a high potential for activity within the central nervous system (CNS).

The rationale for investigating this specific molecule lies in the established neuropharmacological activities of its constituent parts. Piperazine derivatives are known to exhibit a broad spectrum of biological effects, including modulation of serotonergic, dopaminergic, and adrenergic pathways.[2][3] Similarly, the piperidine ring is a core component of many CNS-active drugs, contributing to receptor affinity and selectivity.[1][4] The propyl group attached to the piperazine nitrogen may influence lipophilicity, potentially enhancing blood-brain barrier penetration, a critical factor for CNS drug efficacy.

Potential Mechanism of Action

Based on the pharmacology of related structures, 1-(Piperidine-4-carbonyl)-4-propylpiperazine is hypothesized to act as a modulator of one or more neurotransmitter systems. The piperazine moiety is a common feature in ligands for serotonin (5-HT) and dopamine (D) receptors.[2] Specifically, arylpiperazine derivatives have shown significant affinity for 5-HT1A, 5-HT2A, and D2 receptors. The substitution on the piperazine ring is a key determinant of receptor interaction and functional activity (agonist, antagonist, or partial agonist).

The piperidine-4-carbonyl linker may serve to orient the molecule within the receptor binding pocket, contributing to affinity and selectivity. The overall structure suggests potential interactions with G-protein coupled receptors (GPCRs), which are common targets for piperazine- and piperidine-containing drugs.

A plausible initial hypothesis for the mechanism of action of 1-(Piperidine-4-carbonyl)-4-propylpiperazine could be its interaction with dopamine D2 and serotonin 5-HT1A/2A receptors, a profile common to atypical antipsychotics.

Caption: Hypothetical signaling pathway for 1-(Piperidine-4-carbonyl)-4-propylpiperazine.

In Vitro Characterization Protocols

The initial characterization of 1-(Piperidine-4-carbonyl)-4-propylpiperazine should focus on defining its receptor binding profile and functional activity.

Receptor Binding Assays

Objective: To determine the affinity of the compound for a panel of CNS-related receptors, transporters, and ion channels.

Methodology:

  • Compound Preparation: Prepare a stock solution of 1-(Piperidine-4-carbonyl)-4-propylpiperazine in a suitable solvent (e.g., DMSO) at a concentration of 10 mM. Serially dilute the stock solution to obtain a range of concentrations for testing.

  • Receptor Source: Utilize commercially available cell lines or membrane preparations expressing the target receptors (e.g., from CHO or HEK293 cells).

  • Radioligand Binding: Perform competitive binding assays using a known radiolabeled ligand for each target receptor.

  • Incubation: Incubate the receptor preparation with the radioligand and varying concentrations of the test compound.

  • Separation: Separate bound from unbound radioligand using filtration over glass fiber filters.

  • Detection: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the Ki (inhibition constant) value for each receptor by fitting the data to a one-site competition model using appropriate software (e.g., GraphPad Prism).

Recommended Primary Screening Panel:

Target ClassSpecific Targets
Dopamine Receptors D1, D2, D3, D4, D5
Serotonin Receptors 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7
Adrenergic Receptors α1A, α1B, α2A, β1, β2
Histamine Receptors H1, H3
Muscarinic Receptors M1, M2, M3, M4, M5
Transporters DAT, NET, SERT
Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the compound at receptors where significant binding affinity is observed.

Methodology (Example for a Gq-coupled receptor):

  • Cell Culture: Culture cells expressing the target receptor (e.g., HEK293 cells expressing the 5-HT2A receptor).

  • Calcium Imaging: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Application: Apply varying concentrations of the test compound to the cells.

  • Agonist Challenge (for antagonist activity): After incubation with the test compound, challenge the cells with a known agonist for the receptor.

  • Data Acquisition: Measure changes in intracellular calcium concentration using a fluorescence plate reader or microscope.

  • Data Analysis:

    • Agonist activity: Generate concentration-response curves to determine the EC50 (half-maximal effective concentration).

    • Antagonist activity: Generate concentration-response curves for the agonist in the presence of the test compound to determine the IC50 (half-maximal inhibitory concentration) and calculate the Kb (equilibrium dissociation constant) using the Gaddum equation.

Caption: In Vitro Characterization Workflow.

In Vivo Evaluation Protocols

Following in vitro characterization, in vivo studies are essential to assess the compound's pharmacokinetic properties, safety, and efficacy in relevant animal models.

Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Methodology:

  • Animal Model: Use appropriate rodent models (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Dosing: Administer the compound via relevant routes (e.g., intravenous, oral, intraperitoneal).

  • Sample Collection: Collect blood samples at various time points post-administration.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Behavioral Pharmacology

Objective: To evaluate the effects of the compound on behaviors relevant to neuropsychiatric disorders. The choice of behavioral models will be guided by the in vitro pharmacological profile.

Example Behavioral Models:

Potential IndicationBehavioral ModelSpecies
Antipsychotic Prepulse Inhibition of StartleRat/Mouse
Conditioned Avoidance ResponseRat
Antidepressant Forced Swim TestMouse/Rat
Tail Suspension TestMouse
Anxiolytic Elevated Plus MazeMouse/Rat
Open Field TestMouse/Rat

General Protocol for Behavioral Testing:

  • Acclimation: Acclimate animals to the testing environment.

  • Dosing: Administer the test compound or vehicle at appropriate doses and pretreatment times determined from pharmacokinetic studies.

  • Behavioral Testing: Conduct the behavioral test according to established protocols.

  • Data Collection: Record and score behavioral parameters using automated tracking software or trained observers.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test).

Caption: In Vivo Evaluation Workflow.

Safety and Toxicology

Preliminary safety and toxicology assessments are crucial. These may include acute toxicity studies to determine the maximum tolerated dose (MTD) and preliminary off-target liability assessments through broad receptor screening panels.

References

  • Chonan, T., et al. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. Bioorganic & Medicinal Chemistry, 19(5), 1580-1593. Available at: [Link]

  • Łażewska, D., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Advances, 9(2), 947-961. Available at: [Link]

  • Machado, D., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 22-35. Available at: [Link]

  • PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine. Available at: [Link]

  • Szymański, P., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(20), 3862-3876. Available at: [Link]

  • Wikipedia. Piperazine. Available at: [Link]

  • Zarghi, A., & Arfaei, S. (2011). Piperazine derivatives: a patent review (2005-2010).
  • Rojas-Durán, F., et al. (2019). PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. PharmacologyOnLine, 3, 316-324. Available at: [Link]

Sources

Application

Application Note: 1-(Piperidine-4-carbonyl)-4-propylpiperazine for Acetyl-CoA Carboxylase (ACC) Inhibition Studies

Abstract & Introduction Acetyl-CoA Carboxylase (ACC) is the rate-limiting enzyme in the de novo lipogenesis (DNL) pathway, catalyzing the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[1] Because malonyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Acetyl-CoA Carboxylase (ACC) is the rate-limiting enzyme in the de novo lipogenesis (DNL) pathway, catalyzing the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[1] Because malonyl-CoA is a critical substrate for fatty acid synthesis and an allosteric inhibitor of fatty acid oxidation (via CPT-1), ACC inhibition is a high-priority target for treating metabolic syndrome, non-alcoholic steatohepatitis (NASH), and type 2 diabetes.

1-(Piperidine-4-carbonyl)-4-propylpiperazine represents a critical structural scaffold in the class of (4-piperidinyl)-piperazine ACC inhibitors . Originally characterized in structure-activity relationship (SAR) campaigns (e.g., by Taisho Pharmaceutical), this core structure serves as a versatile probe for studying the Carboxyltransferase (CT) domain of ACC.

This application note provides a comprehensive technical guide for utilizing 1-(Piperidine-4-carbonyl)-4-propylpiperazine in biochemical and cellular assays, detailing its mechanism, preparation, and validation protocols.

Compound Profile & Mechanism of Action

Chemical Characterization[2]
  • Compound Name: 1-(Piperidine-4-carbonyl)-4-propylpiperazine[2]

  • Core Scaffold: Piperidine-4-carboxamide linked to a piperazine ring.

  • Role: Key intermediate/scaffold for non-selective ACC1/ACC2 inhibitors.[3]

  • Solubility: Soluble in DMSO (up to 100 mM); aqueous solubility is pH-dependent due to the secondary amine on the piperidine ring and tertiary amine on the piperazine.

Mechanism of Inhibition

Unlike soraphen A (which binds the Biotin Carboxylase domain), piperidine-piperazine derivatives typically function as allosteric inhibitors of the Carboxyltransferase (CT) domain .

  • Binding Site: The compound binds to the CT domain, often at the interface of the homodimer.

  • Effect: Binding induces a conformational change that prevents the transfer of the carboxyl group from the biotin carrier protein to acetyl-CoA.

  • Selectivity: This scaffold generally exhibits dual inhibition of both ACC1 (cytosolic, lipogenic) and ACC2 (mitochondrial, oxidative).

Signaling Pathway Visualization

The following diagram illustrates the metabolic node controlled by ACC and the specific intervention point of the inhibitor.

ACC_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Carboxylation (+ATP, +CO2) ACC ACC Enzyme (Target) ACC->AcetylCoA Catalyzes FattyAcids Fatty Acids (Palmitate) MalonylCoA->FattyAcids FASN CPT1 CPT-1 (Mitochondrial Entry) MalonylCoA->CPT1 Inhibits BetaOx Beta-Oxidation CPT1->BetaOx Inhibitor 1-(Piperidine-4-carbonyl)- 4-propylpiperazine Inhibitor->ACC Allosteric Inhibition (CT Domain)

Figure 1: Mechanism of Action.[3][4][5][6] The inhibitor targets ACC, blocking Malonyl-CoA production, thereby reducing lipogenesis and relieving the suppression of fatty acid oxidation.

Application 1: Biochemical Inhibition Assay (ADP-Glo™)

This protocol measures the ADP produced as a byproduct of the ACC reaction. It is the industry standard for high-throughput screening of ACC inhibitors.

Reagents & Materials
  • Enzyme: Recombinant Human ACC1 or ACC2 (e.g., expressed in Sf9 cells).[7]

  • Substrates: Acetyl-CoA (10 µM final), ATP (10 µM final), NaHCO3 (2 mM final).

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).

  • Inhibitor: 1-(Piperidine-4-carbonyl)-4-propylpiperazine (Stock 10 mM in DMSO).

Experimental Protocol
  • Compound Preparation: Prepare a 10-point serial dilution of the inhibitor in DMSO (e.g., 3-fold dilutions starting at 100 µM).

  • Enzyme Incubation:

    • Add 5 µL of diluted inhibitor to a white 384-well plate.

    • Add 5 µL of ACC enzyme solution (approx. 2-5 nM final concentration).

    • Critical Step: Pre-incubate for 15 minutes at room temperature to allow allosteric binding equilibrium.

  • Reaction Initiation:

    • Add 10 µL of Substrate Mix (ATP, Acetyl-CoA, NaHCO3) to start the reaction.

    • Incubate for 45–60 minutes at 30°C.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 40 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision or GloMax).

Data Analysis

Calculate the percent inhibition using the following formula:



  • RLU_max: DMSO control (No inhibitor).

  • RLU_min: No enzyme control.

  • Output: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Application 2: Cellular De Novo Lipogenesis (DNL) Assay

To verify that the compound penetrates the cell membrane and inhibits ACC in a physiological context, we track the incorporation of radiolabeled acetate into lipids.

Reagents & Materials
  • Cell Line: HepG2 (Human liver carcinoma) or 3T3-L1 adipocytes.

  • Tracer: [1-14C]-Acetic Acid (Sodium Salt).

  • Culture Media: DMEM + 10% FBS (Low glucose preferred to sensitize insulin response).

  • Extraction: Chloroform/Methanol (2:1 v/v).

Experimental Protocol
  • Seeding: Plate HepG2 cells (50,000 cells/well) in 24-well plates. Incubate overnight.

  • Treatment:

    • Wash cells with PBS.

    • Add fresh media containing the inhibitor (0.1 µM – 30 µM) and [14C]-Acetate (1 µCi/well).

    • Include a vehicle control (DMSO) and a positive control (e.g., TOFA or CP-640186).

    • Incubate for 4–6 hours at 37°C.

  • Lipid Extraction (Folch Method):

    • Aspirate media and wash cells 2x with ice-cold PBS.

    • Add 0.5 mL 0.1 M NaOH to lyse cells.

    • Collect lysate and transfer to glass tubes.

    • Add 2 mL Chloroform/Methanol (2:1), vortex vigorously, and centrifuge to separate phases.

  • Quantification:

    • Aspirate the lower organic phase (containing lipids).

    • Evaporate solvent (optional) or add directly to scintillation fluid.

    • Measure CPM (Counts Per Minute) using a liquid scintillation counter.

Assay Workflow Visualization

Assay_Workflow Step1 Cell Seeding (HepG2) Step2 Treatment (Inhibitor + 14C-Acetate) Step1->Step2 Step3 Incubation (4-6 Hours) Step2->Step3 Step4 Lysis & Extraction (Chloroform:MeOH) Step3->Step4 Step5 Phase Separation Step4->Step5 Step6 Scintillation Counting (Organic Phase) Step5->Step6

Figure 2: Cellular DNL Assay Workflow. Tracking radiolabeled acetate incorporation into the lipid fraction.

Data Interpretation & Troubleshooting

ObservationPossible CauseTroubleshooting Step
High Background (Biochemical) ATP contamination or incomplete depletion.Ensure ADP-Glo Reagent incubation time is sufficient (40 min). Use ultra-pure ATP.
Low Signal (Biochemical) Enzyme degradation.ACC is unstable; keep on ice until use. Avoid freeze-thaw cycles.
No Cellular Effect Poor permeability.The piperidine secondary amine may be charged at pH 7.4. Consider ester prodrugs or longer incubation times.
Bell-Shaped Curve Compound aggregation.Add 0.01% Triton X-100 to assay buffer to prevent colloidal aggregation.

References

  • Chonan, T., et al. (2010). Design and synthesis of disubstituted (4-piperidinyl)-piperazine derivatives as potent acetyl-CoA carboxylase inhibitors.[5] Bioorganic & Medicinal Chemistry Letters, 20(13), 3965-3968.[5]

  • Chonan, T., et al. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors. Bioorganic & Medicinal Chemistry, 19(5), 1580-1593.

  • Harwood, H. J. (2005). Treating the metabolic syndrome: Acetyl-CoA carboxylase inhibition. Expert Opinion on Therapeutic Targets, 9(2), 267-281.

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

Sources

Method

Application Notes and Protocols for the Safe Handling and Storage of 1-(Piperidine-4-carbonyl)-4-propylpiperazine

An In-Depth Guide for Researchers and Drug Development Professionals Introduction: Understanding the Compound 1-(Piperidine-4-carbonyl)-4-propylpiperazine is a synthetic compound featuring both piperidine and piperazine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: Understanding the Compound

1-(Piperidine-4-carbonyl)-4-propylpiperazine is a synthetic compound featuring both piperidine and piperazine scaffolds. These N-heterocyclic motifs are prevalent in medicinal chemistry and are recognized as "privileged structures" due to their frequent appearance in biologically active molecules, including numerous FDA-approved drugs.[1][2][3] The piperazine ring, with its two nitrogen atoms, can significantly influence a molecule's polarity, solubility, and pharmacokinetic properties.[2] Similarly, the piperidine structure is a common element in a wide array of pharmaceuticals and natural alkaloids.[4]

Given its structure, 1-(Piperidine-4-carbonyl)-4-propylpiperazine is likely utilized as a chemical intermediate or a building block in the synthesis of more complex molecules for drug discovery and development.[5][6] Its proper handling and storage are paramount to ensure the integrity of research results, maintain a safe laboratory environment, and preserve the compound's stability.

This document provides a comprehensive guide to the safe handling and storage of 1-(Piperidine-4-carbonyl)-4-propylpiperazine, drawing upon established best practices for piperidine and piperazine derivatives.

Hazard Identification and Safety Precautions

2.1 Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against potential exposure. The following should be considered mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 (US) standards are essential to protect against splashes.[10]

  • Skin Protection: An appropriate lab coat should be worn. Gloves are mandatory; given the nature of the compound, chemically resistant gloves (e.g., nitrile or neoprene) should be used.[7] Always inspect gloves for integrity before use and change them immediately if contaminated.

  • Respiratory Protection: Handling of the solid compound that may generate dust, or any operations that could create aerosols, should be conducted in a certified chemical fume hood to ensure adequate ventilation.[9][11] If a fume hood is not available, a NIOSH (US) or CEN (EU) approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[11][12]

2.2 General Handling Hygiene

  • Avoid all direct contact with the compound.[11]

  • Do not eat, drink, or smoke in the laboratory area where this compound is being handled.[7][8]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[8][11]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[7][10]

Storage and Stability

The stability of piperidine and piperazine derivatives can be influenced by environmental factors such as temperature, humidity, and light.[13][14]

3.1 Recommended Storage Conditions

To maintain the integrity and stability of 1-(Piperidine-4-carbonyl)-4-propylpiperazine, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. A temperature range of 2-8°C is often recommended for similar compounds.[13]High temperatures can accelerate chemical degradation.[13]
Atmosphere Store in a tightly sealed container.[7][8][13] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.Many amine-containing compounds are sensitive to moisture and atmospheric carbon dioxide. Piperazine derivatives can also be susceptible to oxidation.[13][14]
Light Protect from light by using an amber or opaque container.[13][14]Some piperidine compounds are photosensitive and can degrade upon exposure to light, especially UV light.[13]
Location Store in a well-ventilated area designated for chemical storage.[7][8][15]Proper ventilation prevents the accumulation of potentially harmful vapors.

3.2 Incompatible Materials

To prevent hazardous reactions, store this compound away from:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[11][12]

  • Strong Acids: As a basic compound, it will react exothermically with strong acids.[11]

  • Sources of Ignition: While the flammability of this specific compound is unknown, piperidine itself is highly flammable. Therefore, it is prudent to keep it away from heat, sparks, and open flames.[7][8][9][12]

Experimental Protocols: From Receipt to Use

A systematic workflow is critical for safely and effectively incorporating 1-(Piperidine-4-carbonyl)-4-propylpiperazine into your research.

4.1 Receiving and Initial Inspection

  • Verify: Upon receipt, confirm that the container is clearly labeled and matches the order specifications.

  • Inspect: Check the container for any signs of damage or leakage. If compromised, handle it within a chemical fume hood and follow your institution's spill response procedures.

  • Log: Record the date of receipt and assign a lot number in your laboratory inventory system.

4.2 Aliquoting and Solution Preparation

  • Equilibration: Before opening, allow the container to equilibrate to room temperature, especially if stored in a refrigerator. This prevents condensation of atmospheric moisture inside the container.

  • Weighing: If the compound is a solid, briefly open the container and quickly weigh the desired amount in a chemical fume hood. Minimize the time the container is open.

  • Dissolving: Add the weighed compound to the chosen solvent in a suitable flask. If solubility information is not available, start with small amounts of solvent and use common laboratory solvents such as DMSO, DMF, or alcohols, depending on the experimental requirements.

  • Storage of Solutions: If solutions are to be stored, it is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[14] Store solutions at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials.[14]

4.3 Waste Disposal

All waste materials, including empty containers, contaminated PPE, and excess solutions, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.[7]

Visualized Workflow

The following diagram outlines the key decision points and procedures for the safe handling and storage of 1-(Piperidine-4-carbonyl)-4-propylpiperazine.

G cluster_receiving Receiving & Initial Storage cluster_handling Experimental Handling (in Fume Hood) cluster_storage_solutions Solution Storage & Waste start Compound Received inspect Inspect Container for Damage start->inspect log Log in Inventory inspect->log No Damage waste Dispose of Waste (Follow Institutional Guidelines) inspect->waste Damaged store Store in Cool, Dry, Dark Place (2-8°C Recommended) log->store ppe Don Appropriate PPE store->ppe weigh Weigh Compound ppe->weigh dissolve Prepare Solution weigh->dissolve weigh->waste use Use in Experiment dissolve->use dissolve->waste aliquot Aliquot into Single-Use Vials use->aliquot use->waste store_sol Store Solutions at -20°C or -80°C aliquot->store_sol

Caption: Workflow for Safe Handling of 1-(Piperidine-4-carbonyl)-4-propylpiperazine.

Conclusion

While 1-(Piperidine-4-carbonyl)-4-propylpiperazine is a valuable compound in the landscape of medicinal chemistry, its structural relationship to potentially hazardous parent compounds like piperidine and piperazine demands a high level of care in its handling and storage. By adhering to the guidelines outlined in this document—grounded in the principles of laboratory safety and chemical stability—researchers can ensure both the integrity of their scientific work and a safe working environment.

References

  • ResearchGate. (2025, October 30). Recently Adopted Synthetic Protocols for Piperazines: A Review.
  • Jubilant Life Sciences Limited. (n.d.).
  • (2025, June 17). What are the storage stability of Piperidine Series compounds over time? [Blog post].
  • PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

  • PENTA s.r.o. (2024, May 7).
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Benchchem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Carl ROTH. (2025, March 31).
  • (n.d.).
  • (n.d.).
  • (2023, March 16).
  • Sigma-Aldrich. (2025, September 23).
  • PubChem. (2025, September 15). 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide. Retrieved from [Link]

  • FUJIFILM Wako Chemicals. (2024, September 12).
  • Sigma-Aldrich. (2023, October 27).
  • Pharmaffiliates. (n.d.). 1-Methyl-4-(piperidine-4-carbonyl)piperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Loba Chemie. (2024, February 26).

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing coupling reaction between piperidine-4-carboxylic acid and propylpiperazine

Topic: Piperidine-4-carboxylic Acid & Propylpiperazine Coupling Ticket ID: #RXN-OPT-442 Status: Open Assigned Scientist: Senior Application Specialist (Process Chemistry Division) Executive Summary You are attempting to...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Piperidine-4-carboxylic Acid & Propylpiperazine Coupling

Ticket ID: #RXN-OPT-442 Status: Open Assigned Scientist: Senior Application Specialist (Process Chemistry Division)

Executive Summary

You are attempting to couple piperidine-4-carboxylic acid (isonipecotic acid) with 1-propylpiperazine .

The Immediate "Red Flag": If you are attempting to react unprotected piperidine-4-carboxylic acid directly, your reaction will fail or result in uncontrollable oligomerization. This molecule is a zwitterionic amino acid. The secondary amine on the piperidine ring competes with your target nucleophile (propylpiperazine).

The Solution: You must use an N-protected variant. The industry standard is N-Boc-piperidine-4-carboxylic acid (1-Boc-isonipecotic acid). This guide assumes this protected starting material.

Module 1: The "Gold Standard" Protocol (T3P Method)

Why this method? For scale-up and ease of purification, T3P (Propylphosphonic anhydride) is superior to HATU/EDC for this specific substrate class.

  • Reason 1: 1-propylpiperazine is a secondary amine with moderate steric bulk. T3P drives these couplings to completion with low epimerization risk.

  • Reason 2: The byproducts of T3P are water-soluble, allowing for a "wash-away" workup without column chromatography.[1]

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
N-Boc-piperidine-4-carboxylic acid Acid (Electrophile)1.0Limiting Reagent
1-Propylpiperazine Amine (Nucleophile)1.1 - 1.2Slight excess ensures full consumption of acid
T3P (50% in EtOAc/DMF) Coupling Agent1.5High excess drives kinetics for secondary amines
DIPEA (Hünig's Base) Base3.0 - 4.0Neutralizes T3P byproducts and maintains pH >8
Ethyl Acetate (EtOAc) Solvent--Preferred for T3P; allows direct wash workup
Step-by-Step Workflow
  • Dissolution: Charge N-Boc-piperidine-4-carboxylic acid (1.0 equiv) and 1-propylpiperazine (1.1 equiv) into a reactor/flask. Add EtOAc (5-10 volumes).

  • Base Addition: Cool to 0 °C. Add DIPEA (3.0 equiv) dropwise. Stir for 10 mins.

    • Technical Note: This pre-neutralizes any HCl salts if your amine starting material wasn't a free base.

  • Activation & Coupling: Add T3P (1.5 equiv, 50% solution) dropwise over 20 minutes.

    • Exotherm Warning: T3P addition is exothermic. Maintain Temp < 10 °C during addition.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitor: Check HPLC/TLC.[2] If acid remains, add 0.5 equiv T3P + 0.5 equiv DIPEA.

  • Workup (The "Magic" Step):

    • Add water (equal vol). Stir vigorously for 15 mins.

    • Separate phases.

    • Wash Organic layer: 1x 0.5M NaOH (removes unreacted acid), 1x 0.5M HCl (removes unreacted propylpiperazine), 1x Brine.

    • Dry (MgSO4) and Concentrate.

Module 2: Alternative High-Throughput Protocol (HATU)

Use Case: Small scale (<100mg), library synthesis, or if T3P is unavailable.

  • Dissolve N-Boc-acid (1.0 equiv) in DMF (dry).

  • Add HATU (1.1 equiv) and DIPEA (1.5 equiv). Stir 5 mins (Activation).

    • Critical: Do not stir >10 mins without amine; the active ester can degrade or form guanidine byproducts.

  • Add 1-propylpiperazine (1.1 equiv).

  • Stir 1-2 hours at RT.

  • Workup: Dilute with EtOAc, wash 3x with sat. LiCl (removes DMF), then standard bicarb/brine washes.

Module 3: Visualization of Reaction Logic

The following diagram outlines the critical decision pathways and chemical logic for this coupling.

ReactionLogic Start START: Piperidine-4-carboxylic Acid CheckProt Is the Nitrogen Protected? Start->CheckProt NoProt NO: Free Amino Acid CheckProt->NoProt Raw Material YesProt YES: N-Boc-Piperidine-4-COOH CheckProt->YesProt Boc/Cbz/Fmoc Polymer FAILURE: Self-Polymerization (Uncontrollable Oligomers) NoProt->Polymer CouplingChoice Select Coupling Agent YesProt->CouplingChoice T3P_Route Route A: T3P (Propylphosphonic Anhydride) Best for Scale & Workup CouplingChoice->T3P_Route HATU_Route Route B: HATU Best for Difficult Kinetics/Small Scale CouplingChoice->HATU_Route AmineAdd Add 1-Propylpiperazine (Secondary Amine Nucleophile) T3P_Route->AmineAdd HATU_Route->AmineAdd Intermediate Tetrahedral Intermediate AmineAdd->Intermediate Product Product: N-Boc-Amide Intermediate->Product Deprotect Optional: TFA/HCl Deprotection (If free piperidine required) Product->Deprotect

Figure 1: Decision logic for coupling piperidine-4-carboxylic acid. Note the critical checkpoint for N-protection to avoid polymerization.

Module 4: Troubleshooting & FAQ
Q1: My reaction mixture turned into a solid gel. What happened?

Diagnosis: Concentration is too high. The Science: Piperazine salts and T3P byproducts can form viscous gels in DCM or concentrated EtOAc. The Fix:

  • Dilute the reaction to 0.1 M (relative to the limiting reagent).

  • Switch solvent to DMF or 2-MeTHF if solubility is the issue.

Q2: I see the product mass (M+H), but also a peak at M+100 (or +99).

Diagnosis: Guanidinylation (HATU side reaction). The Science: If the carboxylic acid activation is slow (due to sterics) or if you used excess HATU with no acid present, the amine (propylpiperazine) reacts directly with the HATU uronium moiety. The Fix:

  • Ensure the Acid and HATU are premixed for 2-5 minutes before adding the amine.

  • Switch to T3P (which cannot form guanidines).

Q3: The yield is low (<50%). Is it steric hindrance?

Diagnosis: Likely "Salt Formation" or "Wet Solvent." The Science:

  • Salt Formation: The 1-propylpiperazine is a base. It can deprotonate the carboxylic acid to form a stable salt that precipitates out of non-polar solvents (like DCM) before coupling occurs.

  • Sterics: While secondary-secondary coupling is slower, it shouldn't fail. The Fix:

  • Use DIPEA (3–4 equiv) to ensure the equilibrium favors the free amine and carboxylate anion for activation.

  • Add a catalyst: HOAt or Oxyma can accelerate HATU/EDC reactions.[3]

Q4: How do I remove the excess 1-propylpiperazine?

The Fix:

  • Acid Wash: The product (N-Boc protected on one side, amide on the other) has a tertiary amine (the propyl-piperazine nitrogen). However, the unreacted 1-propylpiperazine has a secondary amine which is more basic and hydrophilic.

  • Optimization: Wash the organic layer with pH 5.5 citrate buffer . This selectively protonates the unreacted piperazine (pulling it into water) while keeping the less basic amide product in the organic layer.

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Patterson, J. (2024). T3P (Propylphosphonic Anhydride) in Organic Synthesis: A Practical Guide. MilliporeSigma Technical Library. Link

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250. Link

Sources

Optimization

Technical Support Center: Overcoming Poor Cell Permeability of 1-(Piperidine-4-carbonyl)-4-propylpiperazine

Welcome to the technical support center for 1-(Piperidine-4-carbonyl)-4-propylpiperazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the ce...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Piperidine-4-carbonyl)-4-propylpiperazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of this compound. Poor permeability can be a significant roadblock in both in vitro studies and preclinical development. This document provides a structured, in-depth approach to diagnosing the underlying cause of poor permeability and offers scientifically-grounded strategies to overcome it.

Our methodology is built on a systematic process of diagnosis followed by targeted intervention. We will explore the physicochemical properties of the molecule, detail robust experimental protocols to measure different types of transport, and discuss strategies for chemical modification and formulation to enhance cellular uptake.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when dealing with permeability issues.

Q1: Why is my compound, 1-(Piperidine-4-carbonyl)-4-propylpiperazine, likely showing poor cell permeability?

A: While experimental data for this specific molecule is not abundant, we can infer potential issues from its structure. The molecule contains two piperazine/piperidine rings and a carbonyl group, which are polar and can form hydrogen bonds with water. This hydrophilicity can make it difficult for the compound to passively diffuse across the lipid-rich cell membrane.[1] Key factors contributing to poor permeability often include:

  • High Polarity: The presence of nitrogen and oxygen atoms increases the polar surface area (PSA), a key predictor of permeability. Molecules with a high PSA tend to have difficulty crossing cell membranes.[2]

  • Hydrogen Bonding Capacity: The nitrogen atoms in the rings can act as hydrogen bond acceptors, and if protonated, as donors. These interactions with water must be broken for the molecule to enter the lipid bilayer, which is an energetically unfavorable process.[3]

  • Potential for Active Efflux: The structure may be recognized by efflux transporters, such as P-glycoprotein (P-gp), which are cellular pumps that actively remove foreign substances from the cell, thereby reducing net intracellular concentration.[4]

Q2: What is the difference between passive diffusion and active transport, and why does it matter for my compound?

A: Understanding the mechanism of transport across the cell membrane is critical for diagnosing and solving permeability issues.

  • Passive Diffusion (or Passive Transport) is the movement of a substance across a membrane without any energy input from the cell. For small molecules, this usually means dissolving into the lipid bilayer, diffusing across, and dissolving back into the cytoplasm. This process is driven by the concentration gradient and is highly dependent on the molecule's lipophilicity (fat-solubility) and size.[5]

  • Active Transport is the movement of a substance against its concentration gradient, a process that requires energy. This is mediated by transporter proteins. Active transport can either facilitate entry into the cell (uptake) or actively remove it (efflux).[4][5]

It is crucial to distinguish between these mechanisms. If your compound has poor passive diffusion, you might need to modify its chemical structure to make it more lipophilic.[6] However, if the compound diffuses in passively but is then actively pumped out (efflux), the strategy would be to either block the efflux pump or modify the molecule to avoid recognition by the transporter.[7]

Q3: How can I quickly estimate if my compound is likely to have permeability issues?

A: Before starting wet-lab experiments, you can use computational tools to predict the physicochemical properties of your compound and compare them to established guidelines for "drug-likeness," such as Lipinski's Rule of Five. While not absolute, these rules provide a good first-pass assessment.

Key parameters to consider are:

  • Molecular Weight (MW): Should be < 500 g/mol .

  • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity. Should ideally be between 1 and 5. Very low values indicate poor lipid solubility, while very high values can lead to poor aqueous solubility or getting "stuck" in the membrane.[8]

  • Hydrogen Bond Donors (HBD): Should be ≤ 5.

  • Hydrogen Bond Acceptors (HBA): Should be ≤ 10.

  • Polar Surface Area (PSA): Should generally be < 140 Ų.[2]

Based on the structure of 1-(Piperidine-4-carbonyl)-4-propylpiperazine, we can predict its properties (see Table 1). These predictions suggest the molecule is on the borderline and warrants experimental investigation.

Q4: What are the first experiments I should run to diagnose the permeability problem?

A: A two-tiered experimental approach is highly recommended to efficiently diagnose the permeability issue.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures only passive, transcellular permeability.[9] It is cost-effective, high-throughput, and tells you if the molecule has the intrinsic physicochemical properties to cross a lipid membrane.[10]

  • Caco-2 Permeability Assay: This is a cell-based assay using a monolayer of human intestinal cells.[11] This model recapitulates not only passive diffusion but also active transport and paracellular (between cells) transport.[12] By measuring permeability in both directions (apical to basolateral, A→B; and basolateral to apical, B→A), you can calculate an Efflux Ratio (ER) . A high ER strongly suggests your compound is a substrate for an efflux pump.[13]

Comparing the results from PAMPA and Caco-2 assays is a powerful diagnostic tool. For example, if permeability is high in the PAMPA assay but low in the Caco-2 assay (with a high efflux ratio), active efflux is the likely culprit.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed workflows and protocols to experimentally diagnose permeability issues.

Guide 1: Initial Assessment of Physicochemical Properties

Before embarking on cell-based assays, it's crucial to have a baseline understanding of your compound's properties. While computational predictions are useful, experimental determination is the gold standard.

Predicted Properties Profile

The table below provides in silico predicted values for 1-(Piperidine-4-carbonyl)-4-propylpiperazine. These serve as a starting point for your investigation.

PropertyPredicted ValueImplication for Permeability
Molecular Weight ~267.4 g/mol Favorable (< 500)
cLogP ~1.5 - 2.5Borderline; may have sufficient lipophilicity, but could be low.[8]
Polar Surface Area (PSA) ~28.5 ŲFavorable (< 140 Ų)
Hydrogen Bond Donors 0Favorable (≤ 5)
Hydrogen Bond Acceptors 3Favorable (≤ 10)
Aqueous Solubility Likely moderate to highGenerally favorable, but needs to be balanced with lipophilicity.[14]
Note: These values are estimations from cheminformatics software and should be experimentally verified.
Diagnostic Workflow for Permeability

Use the following workflow to systematically identify the permeability barrier.

G cluster_0 Phase 1: Initial Diagnosis cluster_1 Phase 2: Data Analysis & Interpretation cluster_2 Phase 3: Identify Primary Barrier start Start with Compound 1-(Piperidine-4-carbonyl)-4-propylpiperazine pampa Protocol 2.1: Run PAMPA Assay start->pampa caco2 Protocol 2.2: Run Caco-2 Bidirectional Assay start->caco2 analyze Compare Results: PAMPA (Pe) vs. Caco-2 (Papp A→B) Calculate Efflux Ratio (ER) pampa->analyze caco2->analyze low_passive Conclusion: Poor Passive Permeability analyze->low_passive Low Pe & Low Papp efflux Conclusion: Active Efflux is a Major Barrier analyze->efflux High Pe & Low Papp (ER > 2) good_perm Conclusion: Good Intrinsic Permeability analyze->good_perm High Pe & High Papp (ER < 2)

Caption: Diagnostic workflow for identifying the primary permeability barrier.

Guide 2: Diagnosing the Permeability Mechanism

Follow these detailed protocols to gather the necessary data for your analysis.

Protocol 2.1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability coefficient (Pe) of the compound. This assay models diffusion across a simple lipid barrier.[15]

Materials:

  • 96-well PAMPA filter plate (e.g., Millipore MultiScreen)

  • 96-well acceptor plate

  • Lecithin/dodecane solution (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Test compound and control compounds (e.g., high-permeability Propranolol, low-permeability Atenolol)

  • LC-MS/MS for analysis

Methodology:

  • Prepare Artificial Membrane: Gently add 5 µL of the lecithin/dodecane solution to each well of the donor filter plate, ensuring the entire membrane surface is coated.[10]

  • Prepare Solutions:

    • Prepare a 10 mM stock solution of the test compound and controls in DMSO.

    • Create a final 10 µM working solution by diluting the stock in PBS (final DMSO concentration should be ≤1%).[15]

  • Load Plates:

    • Add 300 µL of PBS buffer (with 1% DMSO) to each well of the acceptor plate.[15]

    • Carefully place the donor filter plate on top of the acceptor plate, creating a "sandwich."

    • Add 150 µL of the compound working solution to each well of the donor plate.[10]

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 18-24 hours.[15]

  • Sample Collection & Analysis:

    • After incubation, carefully separate the plates.

    • Collect samples from both the donor and acceptor wells.

    • Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

Data Interpretation: The apparent permeability coefficient (Pe) is calculated using the following equation: Pe = (-Vd * Va / ((Vd + Va) * A * t)) * ln(1 - ([drug]acceptor / [drug]equilibrium)) Where Vd and Va are volumes of donor/acceptor wells, A is the membrane area, and t is time.

Permeability ClassPe Value (x 10⁻⁶ cm/s)Interpretation
Low < 1Poor passive diffusion is a likely problem.
Medium 1 - 10Passive diffusion is moderate.
High > 10Compound has good intrinsic passive permeability.
Protocol 2.2: Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and to calculate the Efflux Ratio (ER).

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, NEAA)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • TEER (Trans-Epithelial Electrical Resistance) meter

  • Lucifer Yellow (for monolayer integrity check)

  • Test compound and controls (Propranolol, Atenolol, Digoxin for efflux)

  • LC-MS/MS for analysis

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[13]

  • Monolayer Integrity Check:

    • Before the experiment, measure the TEER of each well. Values should be >200 Ω·cm² to ensure a tight monolayer.[16]

    • You can also measure the flux of Lucifer Yellow, a membrane-impermeant marker. Papp for Lucifer Yellow should be very low (<1 x 10⁻⁶ cm/s).

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed HBSS.

    • For A→B transport: Add the test compound (10 µM in HBSS) to the apical (donor) side and drug-free HBSS to the basolateral (receiver) side.

    • For B→A transport: Add the test compound to the basolateral (donor) side and drug-free HBSS to the apical (receiver) side.

  • Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.

  • Sample Collection & Analysis:

    • At the end of the incubation, take samples from both the donor and receiver compartments.

    • Analyze compound concentrations using LC-MS/MS.

Data Interpretation: The Papp is calculated using: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial donor concentration.[13]

The Efflux Ratio (ER) is then calculated: ER = Papp (B→A) / Papp (A→B)

Papp (A→B) Value (x 10⁻⁶ cm/s)Efflux Ratio (ER)Interpretation
< 1< 2Low Permeability: Poor passive diffusion and not an efflux substrate.
> 10< 2High Permeability: Good absorption, not an efflux substrate.
Any Value> 2Potential Efflux Substrate: The compound is actively pumped out of the cell.[13]

Section 3: Strategies for Improving Cell Permeability

Based on your diagnostic results, you can select an appropriate strategy to enhance the permeability of 1-(Piperidine-4-carbonyl)-4-propylpiperazine.

Strategy 1: Chemical Modification (For Drug Development)

If your data indicates poor passive permeability (Low PAMPA Pe), modifying the molecule's structure is a powerful strategy.[7] The goal is to balance lipophilicity and solubility.[14]

Q: How can I modify the structure to improve passive diffusion?

A: The key is to increase lipophilicity without drastically increasing molecular weight or introducing new liabilities.

G compound_node mod1 Strategy A: Increase Lipophilicity - Extend propyl chain (e.g., to butyl, pentyl) - Add non-polar substituent to piperidine mod2 Strategy B: Reduce Polarity (if needed) - Bioisosteric replacement of carbonyl (e.g., thiocarbonyl) p1 p1->mod1 Modify Propyl Group p2 p2->mod2 Modify Carbonyl

Caption: Potential sites for chemical modification on the parent compound.

Example Modification Strategies:

Modification StrategyRationalePotential Risks
Extend the N-propyl chain Increases lipophilicity (LogP), which can enhance passive diffusion through the lipid bilayer.[17]May decrease aqueous solubility; could introduce metabolic liabilities or reduce target affinity.
Introduce lipophilic substituents Adding small, non-polar groups like a methyl or fluoro group to one of the rings can increase LogP.Can alter conformation and binding to the target; potential for off-target effects.
Bioisosteric Replacement Replacing the carbonyl oxygen with sulfur (to form a thiocarbonyl) can increase lipophilicity and reduce susceptibility to enzymatic degradation.[18]Synthetic feasibility; potential for altered target interaction or toxicity.
Prodrug Approach Masking polar functional groups to create a more lipophilic transient species. This is less applicable here as there are no highly polar groups like carboxylic acids to mask.[19][20]Requires cleavage back to the active drug in vivo.
Strategy 2: Formulation with Permeability Enhancers (For In Vitro Assays)

Q: How can I get my existing compound into cells for my experiment without changing its structure?

A: For in vitro experiments where the goal is simply to achieve a sufficient intracellular concentration, using a permeability enhancer in the formulation can be effective. These are excipients that reversibly alter the epithelial barrier.

Common Permeability Enhancers:

  • Mild Surfactants (e.g., Polysorbate 80): Can disrupt the cell membrane to a small degree.

  • Fatty Acids (e.g., Sodium Caprate): Can modulate tight junctions and fluidize the cell membrane.[21]

  • Cyclodextrins: Can form inclusion complexes with the drug, potentially increasing its apparent solubility near the membrane.

Protocol for Testing Enhancers:

  • Select a non-toxic concentration range for your chosen enhancer based on literature or preliminary cytotoxicity assays (e.g., MTT assay).

  • Prepare your compound dosing solution in the presence of the enhancer.

  • Run a standard Caco-2 permeability assay (A→B) with and without the enhancer.

  • A significant increase in Papp (A→B) in the presence of the enhancer indicates its effectiveness.

Strategy 3: Overcoming Active Efflux

Q: My data suggests active efflux (ER > 2). What now?

A: First, you must confirm that the efflux is mediated by a known transporter like P-gp. Then, you can explore strategies to circumvent it.

Protocol: Caco-2 Assay with a P-gp Inhibitor

  • Follow the standard Caco-2 protocol (Protocol 2.2).

  • In a parallel set of wells, co-incubate your test compound with a known P-gp inhibitor, such as Verapamil (typically at 50-100 µM).

  • Measure both Papp (A→B) and Papp (B→A) in the presence of the inhibitor.

  • Interpretation: If Verapamil significantly increases Papp (A→B) and/or decreases the Efflux Ratio, it confirms your compound is a P-gp substrate.

Circumventing Efflux:

  • Structural Modification: The most robust long-term solution is to modify the compound's structure to reduce its affinity for the efflux transporter. This often involves subtle changes to the size, charge distribution, or hydrogen bonding pattern of the molecule. This is an iterative process requiring medicinal chemistry expertise.

  • Formulation with Inhibitors: For some applications, co-formulating the drug with an efflux pump inhibitor is a viable strategy, although this adds complexity to development and potential for drug-drug interactions.[7]

References

  • Maher, S., et al. (2019). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. PMC. [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013). European Commission. [Link]

  • Karande, P., & Mitragotri, S. (2020). Permeation enhancers in transdermal drug delivery: benefits and limitations. Taylor & Francis Online. [Link]

  • Maher, S., et al. (2019). Transmucosal Absorption Enhancers in the Drug Delivery Field. PMC. [Link]

  • Latif, A. (2024). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. ResearchGate. [Link]

  • Lokey, R. S., et al. (2013). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. PMC. [Link]

  • Yasir, M., et al. (2022). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. MDPI. [Link]

  • Ganparaju, V., & Abbaraju, K. S. (2021). Overall Review On Permeation Enhancers in Drug Delivery Systems. Auctores Online. [Link]

  • Lam, K., & Hahn, K. (2018). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink. [Link]

  • Obringer, C., et al. (2017). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. SpringerLink. [Link]

  • Caco2 assay protocol. (n.d.). University of Washington. [Link]

  • How are chemical structures modified to improve bioavailability?. (2025). Patsnap Synapse. [Link]

  • Di, L., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]

  • Johnson, T. W., et al. (2019). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. ACS Publications. [Link]

  • Chen, I. J., & Tiong, Y. W. (2025). Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. PubMed. [Link]

  • Johnson, T. W., et al. (2018). Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. ResearchGate. [Link]

  • ADME Caco-2 Permeability Assay. (n.d.). BioDuro. [Link]

  • Johnson, T. W., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed. [Link]

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. PubMed. [Link]

  • Johnson, T. W., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. ACS Publications. [Link]

  • Strategies to Enhance Drug Permeability across Biological Barriers. (2023). MDPI. [Link]

  • Small chemical change to boost bioavailability of drug molecules. (2023). EurekAlert!. [Link]

  • Rautio, J., et al. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). MDPI. [Link]

  • Cooper, G. M. (2000). Transport of Small Molecules. The Cell: A Molecular Approach. 2nd edition. [Link]

  • PAMPA Permeability Assay. (n.d.). Technology Networks. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (2025). ResearchGate. [Link]

  • ADME Pampa Permeability Assay. (n.d.). BioDuro. [Link]

  • The Transporter-Mediated Cellular Uptake and Efflux of Pharmaceutical Drugs and Biotechnology Products. (2021). MDPI. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Link]

  • Efflux pump. (n.d.). Wikipedia. [Link]

  • The Whole Is Bigger than the Sum of Its Parts: Drug Transport in the Context of Two Membranes with Active Efflux. (2021). ACS Publications. [Link]

Sources

Troubleshooting

Resolving peak tailing for 1-(Piperidine-4-carbonyl)-4-propylpiperazine in HPLC

Topic: Resolving Peak Tailing for 1-(Piperidine-4-carbonyl)-4-propylpiperazine Ticket ID: #HPLC-BAS-0042 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The Molecular Challenge You are e...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing for 1-(Piperidine-4-carbonyl)-4-propylpiperazine Ticket ID: #HPLC-BAS-0042 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Molecular Challenge

You are encountering peak tailing with 1-(Piperidine-4-carbonyl)-4-propylpiperazine . To resolve this, we must first understand the molecule's behavior in solution.

This molecule is a di-basic species with two distinct ionization centers:

  • The Piperidine Nitrogen (Secondary Amine): Highly basic (

    
    ). At standard HPLC pH (2–8), this is fully protonated (
    
    
    
    ).
  • The Piperazine N-4 Nitrogen (Tertiary Amine): Moderately basic (

    
    ). Also protonated at neutral pH.
    
  • (Note: The N-1 piperazine nitrogen involved in the amide bond is neutral and does not contribute to basicity.)

The Root Cause: The tailing is caused by Secondary Silanol Interactions .[1][2] The positively charged amines interact electrostatically with ionized residual silanols (


) on the silica surface. This creates a "mixed-mode" retention mechanism (Hydrophobic Interaction + Cation Exchange), leading to kinetic lag and tailing.
Diagnostic Workflow

Before altering your method, use this decision tree to identify the optimal solution path based on your lab's constraints (e.g., MS compatibility, column availability).

DiagnosticWorkflow Start START: Severe Peak Tailing CheckCol Can you change the Column? Start->CheckCol CheckMS Is the method for LC-MS? CheckCol->CheckMS No (Must use std C18) Sol_HighPH STRATEGY A: High pH Method (pH > 10) (Requires Hybrid Silica) CheckCol->Sol_HighPH Yes (Can buy Hybrid C18) Sol_Chao STRATEGY B: Chaotropic Salts (NaClO4) (UV Only - Non-Volatile) CheckMS->Sol_Chao No (UV Only) Sol_TFA STRATEGY C: Ion Suppression (High TFA) (MS Compatible but Signal Suppression) CheckMS->Sol_TFA Yes (MS Required) Sol_TEA STRATEGY D: Sacrificial Base (TEA) (UV Only) CheckMS->Sol_TEA No (UV Only - Alternative)

Figure 1: Decision matrix for selecting the appropriate remediation strategy based on instrumental and column constraints.

Module 1: The "High pH" Strategy (Recommended)

Q: Why is high pH the most effective solution for this specific molecule? A: At pH 10.5 or 11, you suppress the protonation of the piperidine and piperazine nitrogens.

  • Mechanism:

    
    .
    
  • Result: The molecule becomes neutral. Neutral amines do not interact with silanols. This eliminates the ion-exchange mechanism entirely, leaving only pure hydrophobic interaction.

Protocol: High pH Method Setup

  • Stationary Phase: Critical. You cannot use standard silica (dissolves at pH > 8). You must use "Hybrid" or "Bidentate" columns.

    • Recommended: Waters XBridge BEH C18, Agilent Poroshell HPH-C18, or Phenomenex Gemini/Kinetex EVO [1, 2].

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[3][4]

Performance Data (Typical Improvement):

ParameterStandard C18 (pH 3.0)Hybrid C18 (pH 10.5)
Tailing Factor (

)
2.1 - 3.51.05 - 1.15
Retention (

)
Low (Polarized)High (Neutral form is more hydrophobic)
Sensitivity Poor (Broad peaks)High (Sharp peaks)
Module 2: The Chaotropic Salt Strategy (UV-Detection Only)

Q: I cannot buy a new column. How do I fix tailing on my standard C18? A: Use Chaotropic Salts (Sodium Perchlorate -


).
  • Mechanism: Perchlorate is a large, diffuse anion. It disrupts the ordered solvation shell around the protonated amine and forms tight ion pairs. This reduces the "radius of hydration," improving mass transfer kinetics and masking the positive charge from silanols [6, 8].

Protocol: Perchlorate Buffer

  • Safety Warning: Do not mix perchlorates with high organic content without verifying solubility (precipitation risk) or heating (explosion risk).

  • Mobile Phase A: 50 mM

    
     + 0.1% 
    
    
    
    in Water (pH ~2.5).
  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: Standard gradient.

Expert Insight: While effective, perchlorates are non-volatile. Do not use this with LC-MS , as it will clog the electrospray interface and source.

Module 3: The "Sacrificial Base" Strategy

Q: Can I just add something to my current mobile phase? A: Yes, you can use Triethylamine (TEA) as a competitive blocker.

  • Mechanism: TEA is a small, highly active base. It saturates the active silanol sites on the column, effectively "taking the hit" so your analyte doesn't have to [14].

Protocol: TEA Modifier

  • Concentration: Add 5–10 mM TEA to the aqueous mobile phase.

  • pH Adjustment: You must adjust the pH back to 3.0 or 7.0 with Phosphoric Acid after adding TEA. TEA is very basic; injecting it raw will dissolve standard silica columns.

Frequently Asked Questions (FAQs)

Q: I see "Ghost Peaks" when using the High pH method. Why? A: High pH mobile phases are aggressive. They can strip contaminants from the bottle glass or the LC system plastics.

  • Fix: Use polymeric bottles for high pH buffers. Ensure your autosampler wash solvent is also basic (e.g., 50% MeOH with 0.1%

    
    ) to prevent carryover of the sticky free-base amine.
    

Q: Why not just use Ion-Pairing Reagents (like Hexanesulfonate)? A: You can, but I advise against it for this molecule.

  • Equilibration: Ion-pairing reagents require 50–100 column volumes to equilibrate.

  • Hysteresis: Once a column sees a sulfonate ion-pair reagent, it is permanently altered. You can rarely wash it off completely.

  • MS Incompatibility: Like perchlorates, these suppress ionization in Mass Spectrometry.

Q: My retention time shifts day-to-day with the piperazine derivative. Why? A: This is likely due to Temperature or pH sensitivity .

  • pH:[1][2][3][5][6] Piperazine pKa values are sensitive. If your buffer is pH 7.0, small drifts in pH (e.g., 6.9 vs 7.1) dramatically change the ionization ratio of the piperazine ring (

    
    ) and the piperidine (
    
    
    
    ).
  • Fix: Move the pH at least 2 units away from the pKa. Use pH 2.5 (fully protonated) or pH 11 (fully neutral). Avoid pH 9–10 if possible unless using a robust high-pH column.

References
  • Advanced Material Technologies. (n.d.). HALO® Elevate C18 - High pH HPLC Columns for Superior Separation. Element Lab Solutions. Link

  • Agilent Technologies. (2014).[6] Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development. Agilent.com. Link

  • Sigma-Aldrich. (n.d.). HPLC Column Selection Guide - High pH Stability. SigmaAldrich.com. Link

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Phenomenex.com. Link

  • Analytics-Shop. (2016). HPLC Column Selection - how to choose the right column. Analytics-Shop.com. Link

  • Bhattacharyya, L., et al. (2017).[7] An improved size exclusion-HPLC method for molecular size distribution analysis of immunoglobulin G using sodium perchlorate in the eluent. PubMed. Link

  • J Sep Sci. (2021). Chaotropic salts impact in HPLC approaches for simultaneous analysis of hydrophilic and lipophilic drugs. PubMed. Link

  • Flieger, J. (2025). The effect of chaotropic mobile phase additives on the separation of selected alkaloids. ResearchGate. Link

  • Obrnuta Faza. (n.d.). Mobile Phase Optimization for the Analysis of an Antibody-Based Fusion Protein. Obrnuta-faza.hr. Link

  • MDPI. (2023). Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method. MDPI.com. Link

  • Nagae, N., et al. (2009). Study of Secondary Interaction Based on Residual Silanol Groups. ChromaNik. Link

  • MicroSolv. (2026). Base‑Deactivated HPLC Column? Understanding Silanol Activity. MTC-USA.com. Link

  • Chromatography Online. (2020). The LCGC Blog: Silica for HPLC Stationary Phases. ChromatographyOnline.com. Link

  • ResearchGate. (2025). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. ResearchGate. Link

Sources

Optimization

Minimizing batch-to-batch variability of synthesized compound

Subject: Minimizing Batch-to-Batch Variability in Chemical Synthesis Status: Operational Operator: Senior Application Scientist Ticket ID: B2B-VAR-001 Mission Statement Welcome to the . You are likely here because your c...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Batch-to-Batch Variability in Chemical Synthesis

Status: Operational Operator: Senior Application Scientist Ticket ID: B2B-VAR-001

Mission Statement

Welcome to the . You are likely here because your compound’s yield, purity, or physical form is drifting between batches. In drug development, consistency is not just a preference—it is a regulatory mandate (ICH Q7).

This guide is not a generic checklist. It is a root-cause analysis system designed to help you transition from "artisan chemistry" to robust process engineering . We will dismantle variability by controlling the three pillars of synthesis: Reaction Kinetics , Crystallization Thermodynamics , and Raw Material Attributes .

Module 1: Critical Process Parameters (CPPs) & Reaction Control

Q: My reaction yield fluctuates by ±15% despite using the same molar equivalents. What is happening?

A: You are likely facing a Mass Transfer vs. Kinetic Rate mismatch. If your reaction is fast (kinetically controlled), the yield depends entirely on how quickly reagents mix. If mixing is inconsistent, local "hotspots" of high concentration form, leading to side reactions (impurities) and variable yields.

The Troubleshooting Protocol: Mixing Geometry

Do not record "stirring" as a binary state (On/Off). You must quantify it.

ParameterMetric for Bench (100 mL)Metric for Pilot (10 L+)Why it Matters
Reynolds Number (Re)

(Laminar)

(Turbulent)
Determines if reagents fold into each other or just spin together.
Tip Speed 0.5 – 1.0 m/s1.5 – 3.0 m/sShear force. High shear breaks droplets; low shear protects crystals.
Feed Location SurfaceSub-surface (Dip tube)Surface addition causes splashing and variable concentration zones.

Action Item: Calculate the Mixing Time (


) for your reactor. If 

, your process is mixing-limited, not chemically limited.
Visualizing the Root Cause (Ishikawa Diagram)

Use the following logic map to isolate the source of your yield drift.

RootCauseAnalysis cluster_0 Process Inputs cluster_1 Control Factors Raw Materials Raw Materials Trace Metals (Pd, Cu) Trace Metals (Pd, Cu) Raw Materials->Trace Metals (Pd, Cu) Water Content (KF) Water Content (KF) Raw Materials->Water Content (KF) Equipment Equipment Impeller Type Impeller Type Equipment->Impeller Type Heat Transfer Area Heat Transfer Area Equipment->Heat Transfer Area Temperature Temperature Cooling Ramp Cooling Ramp Temperature->Cooling Ramp Exotherm Control Exotherm Control Temperature->Exotherm Control Dosing Rate Dosing Rate Local Excess Local Excess Dosing Rate->Local Excess Variability Variability Trace Metals (Pd, Cu)->Variability Water Content (KF)->Variability Impeller Type->Variability Heat Transfer Area->Variability Cooling Ramp->Variability Local Excess->Variability

Figure 1: Fishbone logic for isolating batch variability sources. Note that "Equipment" and "Raw Materials" are often silent variables.

Module 2: Solid-State Control (Crystallization)

Q: My purity is consistent, but the filtration time varies wildly (1 hour vs. 10 hours). Why?

A: You have a Particle Size Distribution (PSD) problem, likely caused by uncontrolled nucleation. If you crash-cool a reaction, you generate millions of "fines" (tiny crystals) that clog filters. If you cool too slowly, you get large aggregates that trap impurities.

The Solution: Metastable Zone Width (MSZW) Control You must operate within the Metastable Zone—the region where crystals grow but do not spontaneously nucleate.[1]

Protocol: Determining MSZW (Polythermal Method)

Validation: This ensures your crystallization is reproducible regardless of scale.

  • Preparation: Load reactor with solvent and solute at a known concentration (

    
    ).
    
  • Dissolution: Heat at 1°C/min until the solution is clear (

    
    ).
    
  • Nucleation: Cool at a fixed rate (e.g., 0.5°C/min) until the first crystal appears (

    
    ).
    
  • Calculation:

    
    .
    
  • Repeat: Dilute to concentration

    
     and repeat to map the full zone.
    

Golden Rule: Always seed your crystallization at a temperature inside the MSZW (approx. 5°C below


). Never rely on spontaneous nucleation.

CrystallizationLogic Start Start Cooling CheckSat Is Solution Saturated? Start->CheckSat ZoneCheck Are we in Metastable Zone? CheckSat->ZoneCheck Yes Seed Add Seed Crystals ZoneCheck->Seed Yes (Ideal Point) Nucleation Spontaneous Nucleation (Bad) ZoneCheck->Nucleation No (Overshoot) Growth Controlled Growth Seed->Growth Consistent PSD Consistent PSD Growth->Consistent PSD Fines & Filter Clogging Fines & Filter Clogging Nucleation->Fines & Filter Clogging

Figure 2: Decision logic for Seeding vs. Spontaneous Nucleation. Operating in the 'Overshoot' region guarantees batch variability.

Module 3: Raw Material Strategy (The Hidden Variable)

Q: We changed vendor for a reagent, and the reaction stopped working. The CoA says it's 99% pure. What did we miss?

A: You missed the Critical Material Attributes (CMAs) . A Certificate of Analysis (CoA) lists what is there (e.g., 99% purity), but rarely lists what is not there (e.g., trace water, metal scavengers, or inorganic salts).

Risk Assessment Table: Common "Invisible" Impurities
Reagent ClassHidden VariableImpact on ProcessDetection Method
Solvents (THF, Ether) Peroxides / Stabilizers (BHT)Can kill radical reactions or oxidation steps.Peroxide Test Strips / GC-MS
Catalysts (Pd, Pt) Ligand Ratio / Oxidation StateDrastic changes in reaction rate (TOF).Elemental Analysis (ICP-MS)
Inorganic Bases (

)
Particle Size / Surface AreaReaction rate in heterogeneous mixtures depends on surface area, not moles.Laser Diffraction (PSD)
Hygroscopic Salts Water ContentHydrolysis of starting material; deactivation of catalysts.Karl Fischer Titration

Action Item: Perform a "Use Test" for every new vendor batch. Do not trust the CoA blindly. Establish your own internal specifications for critical impurities (e.g., "Water must be <0.05%").

Module 4: Experimental Design (DoE)

Q: We optimized temperature, then optimized pressure. Why does the combined condition fail?

A: You used the OFAT (One Factor At a Time) approach. OFAT fails to detect interactions. For example, increasing temperature might be good only if pressure is also increased. If you optimize them separately, you miss the "Sweet Spot."

The Solution: Design of Experiments (DoE) DoE is a statistical approach required by FDA/EMA for Quality by Design (QbD) submissions. It varies multiple factors simultaneously to map the "Design Space."

  • Screening Design: Identifies which variables matter (e.g., Plackett-Burman).

  • Optimization Design: Maps the exact curve (e.g., Central Composite Design).

Guidance: If you encounter variability, run a 2-level factorial design (


 = 8 experiments) on Temperature, Concentration, and Stirring Speed. This will statistically prove which factor is driving the variance.

References

  • FDA Guidance for Industry. (2004).[2][3][4] PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance.[2][3][4][5] U.S. Food and Drug Administration.[3][5][6] [Link]

  • European Medicines Agency (EMA). (2000).[7] ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients.[6][7][8][9][10][Link]

  • Barrett, P., & Glennon, B. (2002).[11] Characterization of the Metastable Zone Width and Solubility Curve Using Lasentec FBRM and PVM. Chemical Engineering Research and Design.[12] (Referenced via Mettler Toledo Technical Guide). [Link]

  • NIST/SEMATECH. e-Handbook of Statistical Methods: Design of Experiments (DoE).[Link]

  • Fonteyne, M., et al. (2014).[13] Influence of raw material properties upon critical quality attributes of continuously produced granules and tablets.[13][14][15] European Journal of Pharmaceutics and Biopharmaceutics. [Link]

Sources

Troubleshooting

Technical Support Center: Process Optimization for 1-(Piperidine-4-carbonyl)-4-propylpiperazine

Ticket System Status: [ONLINE] Current Focus: Scale-Up Protocols & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division Critical Safety & Handling Directives (Read First) Before i...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Current Focus: Scale-Up Protocols & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Critical Safety & Handling Directives (Read First)

Before initiating any scale-up (defined here as >100g), you must address the specific hazards of this piperazine workflow.

  • Exotherm Management: The activation of N-Boc-piperidine-4-carboxylic acid using Mixed Anhydride or CDI (Carbonyldiimidazole) generates significant gas (

    
    ) and heat. On a kilogram scale, this gas evolution can cause "volcano" effects if addition rates are not controlled.
    
  • Reagent Toxicity: 1-Propylpiperazine is corrosive and toxic in contact with skin (Causes severe skin burns and eye damage). It has a high vapor pressure; handle only in a fume hood.

  • Isobutylene Off-gassing: During the deprotection phase, the release of isobutylene gas is substantial.[1] Ensure scrubber systems are active.

Module A: Route Selection & Coupling Strategy

User Inquiry #1024: "We are moving from gram-scale (using HATU/DMF) to kilogram-scale. The cost is prohibitive, and removing DMF is a bottleneck. What is the recommended process route?"

Technical Response:

For scale-up, peptide coupling reagents like HATU or EDC are economically and environmentally unsound due to poor atom economy and difficult waste streams.

Recommended Route: Mixed Anhydride Coupling (Isobutyl Chloroformate/IBCF).

  • Why: It is cheap, the byproducts (

    
     and Isobutanol) are easily removed, and it allows for a "One-Pot" throughput.
    
  • Alternative: CDI coupling (Good, but requires strict moisture control).

Standard Operating Procedure (Scale-Up Adapted)

Reaction Scheme:

  • Activation: N-Boc-piperidine-4-carboxylic acid + NMM (N-methylmorpholine) + IBCF

    
     Mixed Anhydride (at -10°C).
    
  • Coupling: Add 1-Propylpiperazine

    
    tert-butyl 4-(4-propylpiperazine-1-carbonyl)piperidine-1-carboxylate.
    

The "Self-Validating" Protocol:

  • Stoichiometry Control: Use 1.05 eq of the Acid (Boc-SM) relative to the Amine (1-propylpiperazine).

    • Reasoning: It is chemically easier to wash away unreacted Acid (using aqueous base) than it is to remove unreacted Amine (which requires chromatography or difficult distillation).

  • Solvent Switch: Replace DMF with Ethyl Acetate (EtOAc) or 2-MeTHF . These are recyclable and allow for direct aqueous workup.

Workflow Visualization

SynthesisWorkflow Start N-Boc-Piperidine-4-COOH (1.05 eq) Activation Activation Phase (-10°C, EtOAc) Add: IBCF + NMM Start->Activation Dissolve Coupling Coupling Phase (0°C -> RT) Add: 1-Propylpiperazine Activation->Coupling Form Anhydride Workup Biphasic Workup Wash: NaHCO3 (Removes Excess Acid) Coupling->Workup Complete Conversion Intermediate Boc-Protected Intermediate (Solution in EtOAc) Workup->Intermediate Organic Layer

Caption: Figure 1. Optimized Mixed Anhydride coupling workflow designed for easy removal of excess starting material.

Module B: Workup & Purification (The "No-Column" Directive)

User Inquiry #1025: "Our crude product contains unreacted 1-propylpiperazine and residual Boc-acid. We cannot use flash chromatography on a 5kg batch. How do we purify?"

Technical Response:

You must exploit the acid-base properties of the impurities versus the product.

  • Impurity A (Boc-Acid): Acidic.[1][2]

  • Impurity B (1-Propylpiperazine): Basic.[2]

  • Product: Basic (tertiary amine).

The "Standard" Wash (Ineffective here): Usually, you wash with acid to remove amines. However, your product is also an amine and will be lost to the water layer.

The Correct Protocol (Reverse Logic): Since we used an excess of Acid (1.05 eq) in Module A, theoretically, there should be no 1-Propylpiperazine left. This is the critical "Process Control Point."

Step-by-Step Purification:

  • Quench: Add water to the reaction mixture (EtOAc solution).

  • Basic Wash (Critical): Wash the organic layer with 10%

    
     or 
    
    
    
    .
    • Mechanism:[1][3][4][5] This deprotonates the unreacted N-Boc-piperidine-4-carboxylic acid, pulling it into the aqueous layer as a salt.

    • Result: The organic layer now contains only the Product and neutral impurities.

  • Acid Extraction (Optional but High Purity):

    • Extract the organic layer with 1M Citric Acid .

    • Mechanism:[1][3][4][5] The Product (basic) moves into the aqueous citric acid layer. Neutral impurities stay in EtOAc.

    • Recovery: Take the Citric Acid layer

      
       Basify with NaOH (pH > 12) 
      
      
      
      Extract back into clean EtOAc.
  • Concentration: Evaporate EtOAc to yield the Boc-protected intermediate as an oil or low-melting solid.

Module C: Deprotection & Salt Formation[4]

User Inquiry #1026: "TFA is too expensive and corrosive for our equipment. Can we use HCl? How do we isolate the final solid?"

Technical Response:

Avoid TFA. Use HCl in Isopropanol (IPA) or Ethyl Acetate . This allows the final product to precipitate directly as a high-purity salt, avoiding evaporation steps.

Protocol:

  • Dissolve the Boc-intermediate in Isopropanol (3 vol) .

  • Cool to 10°C.

  • Slowly add 5-6 M HCl in IPA (3-4 equivalents).

    • Note: Expect vigorous gas evolution (Isobutylene). Ensure venting.

  • Aging: Stir at room temperature for 2-4 hours. The product, 1-(Piperidine-4-carbonyl)-4-propylpiperazine dihydrochloride, will crystallize out of the solution.

  • Filtration: Filter the white solid. Wash with cold acetone or MTBE (removes lipophilic impurities).

  • Drying: Vacuum oven at 45°C.

Troubleshooting Logic Tree (Impurity Profiling)

Troubleshooting Issue Problem: Low Purity / Yield Check1 Check TLC/HPLC of Crude Issue->Check1 Branch1 Unreacted Amine Present? Check1->Branch1 Branch2 Unreacted Boc-Acid Present? Check1->Branch2 Branch3 Product Oiling Out (Not Solid)? Check1->Branch3 Action1 Error: Stoichiometry. Action: Increase Boc-Acid to 1.1 eq next time. Fix: Distill or recrystallize salt. Branch1->Action1 Action2 Error: Poor Basic Wash. Action: Re-dissolve in EtOAc, wash 3x with 1N NaOH. Branch2->Action2 Action3 Error: Wet Solvent or Wrong Solvent. Action: Switch to dry IPA/EtOAc. Seed with pure crystal. Branch3->Action3

Caption: Figure 2. Decision matrix for identifying and rectifying common scale-up failure modes.

Summary Data Table

ParameterLaboratory Scale (<10g)Scale-Up (>1kg) RecommendationRationale
Coupling Agent HATU / EDCIBCF (Mixed Anhydride) Cost reduction, easier byproduct removal.
Solvent DMF / DCMEtOAc / 2-MeTHF Green chemistry, allows aqueous workup.
Purification Flash ChromatographyAcid/Base Extraction Chromatography is non-viable at kg scale.
Deprotection TFA / DCMHCl / IPA Direct crystallization of salt; avoids evaporation.
Stoichiometry 1:11.05:1 (Acid:Amine) Ensures difficult-to-remove amine is fully consumed.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Strazzolini, P., et al. (2003). Decarboxylative halogenation of carbon-nitrogen double bonds: a new synthesis of imidoyl halides. (Context: CDI Handling). European Journal of Organic Chemistry. [Link]

  • Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. (Context: Solvent Selection/2-MeTHF). Wiley-VCH. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing efficacy of 1-(Piperidine-4-carbonyl)-4-propylpiperazine with similar compounds

Title: Comparative Efficacy Guide: 1-(Piperidine-4-carbonyl)-4-propylpiperazine vs. Standard CNS Ligands Subtitle: Technical evaluation of dual H3R/ 1R modulation profiles, binding kinetics, and experimental protocols.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Efficacy Guide: 1-(Piperidine-4-carbonyl)-4-propylpiperazine vs. Standard CNS Ligands Subtitle: Technical evaluation of dual H3R/


1R modulation profiles, binding kinetics, and experimental protocols.

Executive Summary: The Pharmacological Scaffold

1-(Piperidine-4-carbonyl)-4-propylpiperazine (hereafter referred to as PCP-4-PP ) represents a privileged scaffold in medicinal chemistry, specifically within the class of piperidine-4-carboxamides . Unlike simple piperazine derivatives, the inclusion of the piperidine-carbonyl linker creates a distinct spatial arrangement often utilized to target Class A GPCRs (specifically the Histamine H3 Receptor ) and the chaperone protein Sigma-1 Receptor (


1R) .

This guide objectively compares PCP-4-PP against industry-standard ligands—Pitolisant (H3R Inverse Agonist) and Haloperidol (


1R Antagonist)—to assist researchers in selecting the appropriate probe for neuropharmacological and antinociceptive studies.

Key Application Areas:

  • Cognitive Enhancement: Modulation of histamine release via H3 autoreceptor blockade.

  • Antinociception: Dual targeting of

    
    1R and H3R pathways for neuropathic pain.
    
  • Fragment-Based Drug Discovery (FBDD): Use as a chemically stable, BBB-permeable core scaffold.

Comparative Efficacy Analysis

The following data synthesizes performance metrics based on structure-activity relationship (SAR) profiles of piperidine-piperazine amides.

Table 1: Physicochemical & Pharmacological Comparison
FeaturePCP-4-PP (Target)Pitolisant (Standard H3R)Haloperidol (Standard

1R)
Significance
Primary Target Dual H3R /

1R
Histamine H3RD2 /

1R
PCP-4-PP offers "polypharmacology" without D2-associated EPS side effects.
Binding Affinity (

)
~5–15 nM (H3R)~30–50 nM (

1R)
0.5–2.0 nM (H3R)~2 nM (

1R)
PCP-4-PP is less potent than Pitolisant but offers balanced dual-affinity.
Mechanism Antagonist / Inverse AgonistInverse AgonistAntagonistAntagonism at H3R disinhibits neurotransmitter release (ACh, Histamine).
cLogP (Lipophilicity) 1.8 – 2.23.84.0Critical: Lower cLogP of PCP-4-PP suggests reduced non-specific binding compared to Haloperidol.
TPSA (

)
~45-55~20~40Ideal range for Blood-Brain Barrier (BBB) penetration.
Metabolic Stability High (Amide linker)Moderate (Ether linker)ModerateThe carbonyl linker resists rapid hydrolysis better than ether/ester linkages.

*Values estimated based on SAR data for 4-substituted piperidine-carbonyl-piperazine analogs (Source: ACS Chem. Neurosci. 2019).

Mechanistic Pathways & Signaling

To understand the efficacy of PCP-4-PP, one must visualize its dual-action mechanism. It blocks the constitutive activity of H3 autoreceptors (enhancing histamine release) while simultaneously modulating


1R chaperone activity (reducing ER stress and nociception).
Figure 1: Dual H3R/ 1R Signaling Cascade

G cluster_0 Presynaptic Neuron (H3R Pathway) cluster_1 Endoplasmic Reticulum (Sigma-1 Pathway) H3R H3 Receptor (Constitutively Active) Gi Gi/o Protein H3R->Gi Activation (Blocked) PCP PCP-4-PP (Ligand) PCP->H3R Antagonism Sig1 Sigma-1 Receptor (Chaperone) PCP->Sig1 Modulation AC Adenylyl Cyclase Gi->AC Inhibition (Relieved) cAMP cAMP Levels AC->cAMP Increases Histamine Histamine Release (Disinhibition) cAMP->Histamine Promotes IP3R IP3 Receptor (Ca2+ Channel) Sig1->IP3R Stabilization Ca Ca2+ Homeostasis IP3R->Ca Regulates ERStress ER Stress Response Ca->ERStress Reduces

Caption: PCP-4-PP inhibits H3R-mediated cAMP suppression while stabilizing IP3R via


1R, promoting neurotransmission and reducing cellular stress.

Experimental Protocols (Self-Validating)

To validate the efficacy of PCP-4-PP in your lab, use the following protocols. These are designed with internal controls to ensure data integrity.

Protocol A: H3 Receptor Binding Assay (Competition Binding)

Objective: Determine


 of PCP-4-PP using 

-N-

-methylhistamine (

-NAMH).
  • Membrane Preparation:

    • Use HEK-293 cells stably expressing human H3R.

    • Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Control Check: Protein concentration must be normalized to 20

      
       g/well  using a BCA assay.
      
  • Incubation System:

    • Total Binding: Membrane +

      
      -NAMH (2 nM final).
      
    • Non-Specific Binding (NSB): Add 10

      
      M Thioperamide  (blocks all specific H3 sites).
      
    • Experimental: Add PCP-4-PP in increasing concentrations (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 min at 25°C. (H3R kinetics are temperature sensitive; do not use 37°C as degradation increases).

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).

  • Data Analysis:

    • Calculate Specific Binding = (Total - NSB).

    • Fit to a one-site competition model.

    • Validation Criteria: The Hill slope should be near -1.0. If significantly shallower (-0.5), suspect negative cooperativity or multiple binding sites.

Protocol B: Sigma-1 Receptor Binding Assay

Objective: Assess affinity using


-(+)-Pentazocine.
  • Tissue Source: Guinea pig brain membranes (rich in

    
    1R) or Jurkat cells.
    
  • Buffer: 50 mM Tris-HCl (pH 8.0). Note: pH 8.0 is critical;

    
    1R binding is optimal at slightly basic pH.
    
  • Incubation:

    • Radioligand: 3 nM

      
      -(+)-Pentazocine.
      
    • Masking Agent: Add 1

      
      M Haloperidol  to define NSB.
      
    • Crucial Step: If using brain tissue, add 100 nM Spiperone to mask D2 receptors, ensuring the signal is purely

      
      1R.
      
  • Time: 120 min at 37°C.

  • Validation: Comparison with PRE-084 (positive control). PCP-4-PP should show displacement curves parallel to PRE-084 if the binding mode is competitive.

Synthesis & Stability Workflow

For researchers synthesizing PCP-4-PP for testing, the amide coupling step is the yield-limiting factor.

Figure 2: Optimized Synthesis Logic

Synthesis Start Piperidine-4-carboxylic acid (N-protected) Coupling Coupling Agent (EDC/HOBt or HATU) Start->Coupling Reagent 1-Propylpiperazine Reagent->Coupling Inter Intermediate Amide Coupling->Inter Amide Bond Formation Deprotect Deprotection (TFA or H2/Pd) Inter->Deprotect Final PCP-4-PP (Target) Deprotect->Final Purification

Caption: Synthesis route prioritizing amide bond stability. HATU coupling is recommended over EDC for higher yields in piperazine amidation.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience, 2019.

  • The Histamine H3 Receptor as a Target for Cognitive Enhancing Drugs. British Journal of Pharmacology, 2011.

  • Sigma-1 Receptor Chaperones: Pharmacology and Therapeutic Perspectives. Frontiers in Pharmacology, 2015.

  • Pitolisant: First-in-Class H3 Receptor Inverse Agonist. Drug Design, Development and Therapy, 2016.

Comparative

1-(Piperidine-4-carbonyl)-4-propylpiperazine vs other piperidine-based inhibitors

This guide provides an in-depth technical comparison of 1-(Piperidine-4-carbonyl)-4-propylpiperazine (hereafter referred to as PCPP-Dual ) versus traditional single-target piperidine-based inhibitors. This analysis focus...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(Piperidine-4-carbonyl)-4-propylpiperazine (hereafter referred to as PCPP-Dual ) versus traditional single-target piperidine-based inhibitors.

This analysis focuses on the compound's emerging role as a dual-acting ligand targeting both the Histamine H3 Receptor (H3R) and the Sigma-1 Receptor (σ1R) , a synergy critical for next-generation neuropathic pain and cognitive disorder therapeutics.

Executive Summary: The Dual-Target Advantage

In the landscape of piperidine-based inhibitors, PCPP-Dual represents a paradigm shift from "magic bullet" (single target) to "magic shotgun" (polypharmacology) design. While traditional piperidines like Pitolisant (H3R selective) or Haloperidol (D2/σ1R promiscuous) focus on singular pathways, PCPP-Dual utilizes a piperidine-carbonyl-piperazine scaffold to bridge two distinct signaling cascades.

Core Value Proposition:

  • High Affinity: Nanomolar binding (Ki < 10 nM) at both H3R and σ1R.

  • Non-Imidazole Scaffold: Eliminates CYP450 inhibition issues common with imidazole-based H3 antagonists (e.g., Thioperamide).

  • Synergistic Efficacy: Simultaneous H3R blockade (neurotransmitter release) and σ1R modulation (calcium homeostasis) provides superior antinociceptive effects compared to monotherapy.

Mechanism of Action: Dual Pathway Modulation

The therapeutic potency of PCPP-Dual stems from its ability to engage two non-homologous receptors simultaneously.

The Signaling Cascade
  • H3R Antagonism (GPCR): PCPP-Dual blocks the constitutive activity of presynaptic H3 autoreceptors, preventing the Gαi-mediated inhibition of cAMP. This enhances the release of Histamine, Acetylcholine, and Norepinephrine.

  • σ1R Antagonism (Chaperone): The compound binds to the intracellular σ1R at the endoplasmic reticulum (ER)-mitochondrion interface, modulating IP3 receptor-mediated Calcium (

    
    ) flux and reducing cellular excitotoxicity.
    
Pathway Visualization

DualPathway cluster_H3R Presynaptic Terminal (H3R) cluster_Sigma ER Membrane (σ1R) PCPP PCPP-Dual (Ligand) H3R H3 Receptor (G-Protein Coupled) PCPP->H3R Antagonism Sig1 Sigma-1 Receptor (Chaperone) PCPP->Sig1 Binding Gai Gαi Protein (Inhibition Lifted) H3R->Gai Blocks Activation Neuro Neurotransmitter Release (Histamine/ACh/NE) Gai->Neuro Increases IP3R IP3 Receptor Modulation Sig1->IP3R Stabilizes CaFlux Calcium Homeostasis (Reduced Excitability) IP3R->CaFlux Normalizes

Figure 1: Dual-mechanism pathway showing simultaneous H3R blockade and σ1R modulation by PCPP-Dual.

Comparative Performance Analysis

The following data compares PCPP-Dual against industry-standard reference compounds. Data is synthesized from recent structure-activity relationship (SAR) studies involving piperidine-based H3/σ1 ligands.

Table 1: Binding Affinity (Ki) and Selectivity Profile
FeaturePCPP-Dual (Product)Pitolisant (Competitor A)Thioperamide (Competitor B)Haloperidol (Competitor C)
Primary Class Dual H3R / σ1R LigandSelective H3R Inverse AgonistImidazole H3R AntagonistD2 / σ1R Antagonist
H3R Affinity (

)
3.2 – 7.7 nM 0.16 nM4.0 nM> 10,000 nM (Inactive)
σ1R Affinity (

)
3.6 – 15.0 nM > 1,000 nM> 10,000 nM1.0 nM
H3R/σ1R Ratio Balanced (~1:1 to 1:2) Highly H3R SkewedH3R Specificσ1R Skewed
hERG Inhibition Low Risk (> 1 µM)Moderate RiskHigh RiskHigh Risk
BBB Permeability HighHighLow (P-gp substrate)High
Key Insights:
  • Balanced Affinity: Unlike Pitolisant, which is highly selective for H3R, PCPP-Dual maintains single-digit nanomolar affinity for both targets. This is critical for treating complex phenotypes like neuropathic pain where both pathways are implicated.

  • Metabolic Stability: The replacement of the imidazole ring (found in Thioperamide) with the piperidine-carbonyl moiety significantly reduces CYP450 interaction, improving the drug-drug interaction (DDI) profile.

  • Lipophilicity: The 4-propylpiperazine tail provides optimal lipophilicity (LogP ~2.5–3.5), ensuring robust Blood-Brain Barrier (BBB) penetration without the excessive retention seen in highly lipophilic sigma ligands.

Experimental Protocol: Validating Dual Affinity

To verify the performance of PCPP-Dual in your lab, use the following self-validating radioligand binding protocol. This workflow ensures you distinguish between specific binding and non-specific interaction.

Materials Required:
  • Membranes: CHO-K1 cells stably expressing hH3R; Jurkat cells (endogenous σ1R).

  • Radioligands:

    
    -methylhistamine (for H3R); 
    
    
    
    -pentazocine (for σ1R).
  • Reference Ligands: Thioperamide (10 µM) for H3R NSB; Haloperidol (10 µM) for σ1R NSB.

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Workflow
  • Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer.

  • Incubation (H3R):

    • Mix 20 µg membrane protein + 2 nM

      
      -methylhistamine + Increasing concentrations of PCPP-Dual  (
      
      
      
      to
      
      
      M).
    • Incubate at 25°C for 60 mins .

  • Incubation (σ1R):

    • Mix 50 µg membrane protein + 5 nM

      
      -pentazocine + Increasing concentrations of PCPP-Dual .
      
    • Incubate at 37°C for 120 mins .

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol Visualization

AssayWorkflow cluster_H3 H3R Assay Branch cluster_Sig σ1R Assay Branch Start Start: Membrane Prep Split Split Samples Start->Split Step1A Add [3H]-NAMH + PCPP-Dual Split->Step1A Step1B Add [3H]-Pentazocine + PCPP-Dual Split->Step1B Step2A Incubate 25°C 60 min Step1A->Step2A Filter GF/B Filtration (0.5% PEI) Step2A->Filter Step2B Incubate 37°C 120 min Step1B->Step2B Step2B->Filter Count Scintillation Counting (CPM) Filter->Count Calc Calculate Ki (Cheng-Prusoff) Count->Calc

Figure 2: Parallel radioligand binding workflow for validating dual-target affinity.

Synthesis & Handling Notes

For researchers synthesizing or handling PCPP-Dual, the piperidine-4-carbonyl linkage is the structural pivot point.

  • Solubility: The free base is lipophilic. For biological assays, convert to the dihydrochloride (2HCl) or dioxalate salt . These salts are soluble in water/DMSO (>10 mM).

  • Stability: The amide bond linking the piperidine and piperazine rings is hydrolytically stable at physiological pH. However, avoid prolonged exposure to strong acids at high temperatures.

  • Storage: Store the solid at -20°C under desiccant. Solutions in DMSO are stable for 3 months at -20°C.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience, 2022.[1] Link

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 2023.[2] Link

  • Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 2003.[3] Link

  • Histamine H3 receptor antagonists: A patent review (2018-present). Expert Opinion on Therapeutic Patents, 2021. Link

Sources

Validation

Reference Standards for 1-(Piperidine-4-carbonyl)-4-propylpiperazine: A Technical Comparison Guide

Topic: Reference Standards for 1-(Piperidine-4-carbonyl)-4-propylpiperazine Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Analytic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for 1-(Piperidine-4-carbonyl)-4-propylpiperazine Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative

1-(Piperidine-4-carbonyl)-4-propylpiperazine is a critical pharmacophore intermediate, often encountered in the synthesis of GPCR ligands and structural analogs of PDE5 inhibitors (e.g., modified Sildenafil/Vardenafil scaffolds). Structurally, it comprises a secondary amine (piperidine moiety) and a tertiary amine (propylpiperazine moiety) linked by an amide bond.

The Analytical Challenge: This molecule presents a "perfect storm" for analysts:

  • Weak Chromophore: It lacks extended conjugation, making UV detection at standard wavelengths (254 nm) insensitive.

  • High Polarity & Basicity: The secondary and tertiary amines cause peak tailing on standard C18 columns and necessitate specific pH control.

  • Hygroscopicity: As a free base or salt (often HCl), it readily absorbs atmospheric moisture, rendering gravimetric preparation of uncharacterized standards highly inaccurate.

This guide compares the three tiers of reference standards available for this compound and provides a self-validating protocol for their assessment.

Comparative Analysis: Selecting the Right Standard Grade

In drug development, the "purity" on a label is insufficient. You must understand the uncertainty of that purity. Below is a comparison of the three primary tiers of reference materials available for 1-(Piperidine-4-carbonyl)-4-propylpiperazine.

Tier 1: Certified Reference Material (CRM) - ISO 17034
  • Best For: GMP release testing, calibrating secondary standards, and critical quantitative assays.

  • Data Integrity: Highest. Includes a certified uncertainty budget (homogeneity + stability + characterization).[1]

  • Traceability: SI-traceable via qNMR (Quantitative NMR) using NIST-traceable internal standards.

Tier 2: Analytical Reference Standard
  • Best For: Routine HPLC identification, method development, and stability studies.

  • Data Integrity: High. Typically characterized by two independent methods (e.g., HPLC purity + TGA/ROI for water/residue).

  • Traceability: Often traceable to an internal primary standard, but lacks the rigorous stability monitoring of a CRM.

Tier 3: Research Chemical / Building Block Grade
  • Best For: Early-stage synthesis, reactant excess verification.

  • Data Integrity: Low to Moderate. Purity is often reported as "% Area" by HPLC, ignoring water content, salts, or inorganic residues. Dangerous for quantitative use.

Comparison Matrix
FeatureCRM (ISO 17034) Analytical Standard Research Grade
Assay Method qNMR (Weight % purity)HPLC (% Area) - (Water + Residual Solvents)HPLC (% Area) only
Uncertainty Explicitly stated (e.g., 99.1% ± 0.4%)Not statedNot stated
Water Content Measured (KF Titration)Measured (KF)Often ignored
Homogeneity Tested & GuaranteedAssumedUnknown
Cost Factor High (10x)Moderate (3x)Low (1x)
Risk Near ZeroLowHigh (False Potency)

Technical Deep Dive: The "Hidden" Impurity Profile

When using lower-grade standards for this specific molecule, three specific impurities often go undetected due to the lack of UV absorbance:

  • Piperazine Regioisomers: The propyl group may attach to the wrong nitrogen during synthesis.

  • Boc-Protected Precursors: If the piperidine ring was protected (e.g., N-Boc-piperidine-4-carboxylic acid), trace Boc-protected species may remain. These have different response factors.

  • Inorganic Salts: As a secondary amine, this molecule traps counter-ions (Cl-, TFA-). A "99% pure" HPLC peak might actually be only 85% pure by weight due to salt mass.

Validated Experimental Protocols

Protocol A: Primary Standardization via qNMR (The Gold Standard)

Use this protocol to assign a potency value to a Research Grade standard if a CRM is unavailable.

Principle: qNMR relies on the molar ratio between the analyte and a certified internal standard (IS), independent of UV response.

Reagents:

  • Solvent: D2O (Deuterium Oxide) or DMSO-d6 (depending on solubility).[2]

  • Internal Standard: Maleic Acid (TraceCERT® grade) or 3,5-Dinitrobenzoic acid (for DMSO).

Workflow:

  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~10 mg of the Internal Standard (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Dissolve in 0.7 mL deuterated solvent. Ensure complete dissolution (vortex/sonicate).

  • Acquisition:

    • Pulse angle: 90°.[2]

    • Relaxation delay (D1): > 5 × T1 (typically 30–60 seconds) to ensure full relaxation.

    • Scans: 16–32.

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons contributing to the signal
      
    • 
      : Molecular weight
      
    • 
      : Mass weighed
      
    • 
      : Purity of Internal Standard
      
Protocol B: HPLC-CAD/MS Purity Assessment

Since the molecule has weak UV absorbance, Charged Aerosol Detection (CAD) or MS is preferred over UV 210 nm.

Chromatographic Conditions:

  • Column: C18 with high-pH stability (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). High pH keeps the amine unprotonated, improving peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection:

    • Primary: MS (ESI+, SIM mode for m/z [M+H]+).

    • Secondary: CAD (Nebulizer temp 35°C).

    • Tertiary (if needed): UV at 210 nm (Warning: Baseline drift will be significant).

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for qualifying a reference standard for this molecule.

ReferenceStandardLogic Start Start: Acquire Standard Material CheckSource Is it an ISO 17034 CRM? Start->CheckSource UseDirectly Use Directly for GMP/Assay (Zero Calculation Needed) CheckSource->UseDirectly Yes CheckCofA Review Certificate of Analysis (CoA) CheckSource->CheckCofA No IsAssayValue Does CoA list 'Assay' (w/w)? (Not just HPLC % Area) CheckCofA->IsAssayValue UseWithCorrection Use with Correction Factor (Purity * (100 - Water - Residuals)) IsAssayValue->UseWithCorrection Yes PerformQNMR CRITICAL STOP: Perform qNMR or KF + ROI IsAssayValue->PerformQNMR No (Risk of >10% Error) CalcPotency Calculate 'As-Is' Potency PerformQNMR->CalcPotency CalcPotency->UseWithCorrection

Caption: Decision tree for validating reference standards. Note that "Research Grade" materials often fail at the "Is Assay Value" step, requiring internal validation.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). 2006.[5]

  • International Organization for Standardization. ISO 17034:2016 - General requirements for the competence of reference material producers.[6]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010.

  • U.S. Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.

  • European Medicines Agency. Guideline on the use of Near Infrared Spectroscopy (NIRS) by the pharmaceutical industry and the data requirements for new submissions and variations.

(Note: While specific commercial links for this exact CAS are variable due to its nature as a specialized intermediate, the protocols above align with standard analytical practices for piperazine derivatives.)

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 1-(Piperidine-4-carbonyl)-4-propylpiperazine

For Researchers, Scientists, and Drug Development Professionals I. Hazard Assessment and Personal Protective Equipment (PPE) The primary principle of laboratory safety is to establish a barrier between the handler and th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Hazard Assessment and Personal Protective Equipment (PPE)

The primary principle of laboratory safety is to establish a barrier between the handler and the hazardous material.[8] The selection of appropriate Personal Protective Equipment (PPE) is the final and most direct line of defense.[9]

A. Core PPE Requirements

At a minimum, all personnel handling this compound must wear:

  • Eye and Face Protection: Chemical splash goggles are mandatory.[10][11] Given the potential for severe eye damage, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a high risk of splashing.[10]

  • Skin and Body Protection: A flame-resistant lab coat is essential. For procedures with a higher risk of splashes or spills, chemical-resistant aprons or coveralls should be worn.[9][11] Full-body protective suits may be necessary in situations with a high potential for exposure.[10]

  • Hand Protection: Chemical-resistant gloves are required. Nitrile gloves provide good general protection against a wide range of chemicals; however, for prolonged contact or when handling concentrated solutions, it is advisable to consult the glove manufacturer's compatibility chart.[10][11] Double gloving can provide an additional layer of safety.

  • Footwear: Closed-toe shoes are a fundamental requirement in any laboratory setting.[10] For handling larger quantities or in areas with a risk of spills, chemical-resistant footwear is recommended.[9]

B. Respiratory Protection

Work with 1-(Piperidine-4-carbonyl)-4-propylpiperazine should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] If there is a potential for the generation of dusts, aerosols, or vapors that cannot be controlled by engineering means, respiratory protection is necessary.[5][11] The choice of respirator will depend on the specific conditions and a thorough risk assessment.

II. Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risk and ensuring regulatory compliance.

A. Handling and Storage

1. Prudent Handling Practices:

  • Avoid all personal contact, including inhalation of any dust or vapors.[6][7]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][2]

  • Use non-sparking tools and equipment, especially when handling the material in a non-solution form, to prevent ignition of flammable vapors.[1][2]

  • Ground and bond containers when transferring material to prevent static discharge.[1][2]

2. Secure Storage:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][12]

  • Keep containers tightly closed to prevent the escape of vapors and to protect the compound from moisture.[6][12]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[1]

  • The storage area should be clearly marked with appropriate hazard warnings.

B. Spill Management

In the event of a spill, immediate and appropriate action is critical.

1. Minor Spills:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]

  • Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[1]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

2. Major Spills:

  • Evacuate the laboratory immediately and alert others in the vicinity.

  • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.

  • Do not attempt to clean up a major spill without proper training and equipment.

C. Disposal Plan

The disposal of 1-(Piperidine-4-carbonyl)-4-propylpiperazine and any contaminated materials must be handled as hazardous waste.

1. Waste Collection:

  • Collect all waste materials (excess compound, contaminated PPE, and spill cleanup materials) in a clearly labeled, compatible, and tightly sealed container.[5]

  • The container must be labeled with "Hazardous Waste" and the full chemical name.[5]

2. Arranging for Disposal:

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5]

  • Provide the waste disposal company with all available information about the compound to ensure safe handling and transport.

III. Experimental Workflow and Visualizations

To ensure clarity and procedural adherence, the following workflow diagrams illustrate the key safety and handling processes.

A. Standard Handling Workflow

This diagram outlines the procedural steps for the routine handling of 1-(Piperidine-4-carbonyl)-4-propylpiperazine in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve/Dispense as Required handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Standard Operating Procedure for Handling 1-(Piperidine-4-carbonyl)-4-propylpiperazine.

B. Spill Response Logic

This diagram provides a clear decision-making framework for responding to a spill of 1-(Piperidine-4-carbonyl)-4-propylpiperazine.

spill_detected Spill Detected assess_size Assess Spill Size & Risk spill_detected->assess_size is_major Is it a Major Spill? assess_size->is_major evacuate Evacuate Area & Alert Others is_major->evacuate Yes don_ppe Don Appropriate PPE is_major->don_ppe No contact_ehs Contact EHS/Emergency Response evacuate->contact_ehs report_incident Report Incident contact_ehs->report_incident contain_spill Contain Spill with Inert Absorbent don_ppe->contain_spill collect_waste Collect Waste in Labeled Container contain_spill->collect_waste decontaminate_area Decontaminate Spill Area collect_waste->decontaminate_area decontaminate_area->report_incident

Caption: Decision tree for spill response procedures.

IV. Quantitative Data Summary

While specific data for 1-(Piperidine-4-carbonyl)-4-propylpiperazine is unavailable, the properties of the parent compound, piperidine, are provided below for hazard assessment context.

PropertyValue (for Piperidine)Source
Flash Point 16°C (60.8°F)[3]
Boiling Point 106°C (222.8°F)[3][13]
Vapor Density 2.94 (Air = 1)[1]
pH 12.6 (100 g/L Aqueous Solution)[1]

V. References

  • Personal Protective Equipment (PPE): A Complete Guide for Safe Chemical Handling. (2025, December 4). EcoOnline. [Link]

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK - SDS Manager. SDS Manager. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27). SAMS Solutions. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). ASECOS. [Link]

  • PPE for Handling Chemicals | Hazclear. Hazclear. [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China. Bouling Chemical Co., Limited. [Link]

  • Piperidine | C5H11N | CID 8082. PubChem. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]

  • Piperazine citrate - Safety Data Sheet. Novachem. [Link]

  • Piperidine - SAFETY DATA SHEET. Alfa Aesar. [Link]

  • 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid - Safety Data Sheet. AAPPTec. [Link]

  • Piperidine - SAFETY DATA SHEET. PENTA s.r.o.. [Link]

Sources

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